molecular formula C6H12I2O2 B1672032 1,2-Bis(2-iodoethoxy)ethane CAS No. 36839-55-1

1,2-Bis(2-iodoethoxy)ethane

Número de catálogo: B1672032
Número CAS: 36839-55-1
Peso molecular: 369.97 g/mol
Clave InChI: BCAGFJXMCZSAHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PEG3 diiodide is a homobifunctional linker with two iodide functional groups which are very reactive against many nucleophiles like thiols, amines, alkoxy anions, etc. Can be used to synthesize hydrophilic symmetrical conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-bis(2-iodoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAGFJXMCZSAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCI)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343951
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36839-55-1
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-IODOETHOXY)ETHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,2-Bis(2-iodoethoxy)ethane. This bifunctional molecule serves as a valuable building block in various fields, most notably as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Chemical Properties and Structure

This compound, also known as Ethylene Glycol Bis(2-iodoethyl) Ether, is a halogenated derivative of diethylene glycol. Its structure features two primary iodo groups, which are excellent leaving groups in nucleophilic substitution reactions, making it a versatile reagent for chemical synthesis.

Structural Identifiers
IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 36839-55-1[1][2]
Molecular Formula C₆H₁₂I₂O₂[1][2]
SMILES C(COCCI)OCCI[1][2]
InChI Key BCAGFJXMCZSAHD-UHFFFAOYSA-N[1][2]
Physicochemical Properties
PropertyValue
Molecular Weight 369.97 g/mol [1][2]
Appearance Light yellow to brown clear liquid
Density 2.028 g/mL at 25 °C
Boiling Point Not readily available
Melting Point Not applicable (liquid at room temperature)
Flash Point 113 °C (closed cup)
Refractive Index n20/D 1.572
Solubility As a polyethylene glycol (PEG) derivative, it is expected to be soluble in water and a range of organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] Its solubility in organic solvents generally decreases with increasing molecular weight of the PEG chain.[4]

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable method can be adapted from the well-established Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in a suitable solvent, typically acetone.[5][6][7][8] The insolubility of the resulting sodium chloride or bromide in acetone drives the reaction to completion.[5][7]

Reaction Scheme:

Finkelstein_Reaction reactant Cl-CH2CH2-O-CH2CH2-O-CH2CH2-Cl 1,2-Bis(2-chloroethoxy)ethane product I-CH2CH2-O-CH2CH2-O-CH2CH2-I This compound reactant->product Reflux byproduct NaCl (precipitate) reagent NaI (excess) Acetone (solvent)

Synthesis of this compound.

Materials:

  • 1,2-Bis(2-chloroethoxy)ethane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Bis(2-chloroethoxy)ethane in anhydrous acetone.

  • Add a significant excess (e.g., 5-10 molar equivalents) of anhydrous sodium iodide to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

  • Continue refluxing for several hours until the reaction is complete (e.g., as determined by thin-layer chromatography or gas chromatography).

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified.

Purification

The crude product can be purified by vacuum distillation. Due to the potential for decomposition of alkyl iodides, it is advisable to perform the distillation at the lowest possible pressure.[9] The purified product should be stored in a cool, dark place, and may be stabilized with a small amount of copper.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups. Based on the structure of the chloro-analogue, the protons adjacent to the iodine atom would appear as a triplet at approximately 3.2-3.4 ppm, while the other methylene protons would appear as multiplets in the range of 3.6-3.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbon attached to the iodine would be shifted upfield compared to the carbons attached to oxygen.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O stretching frequencies for the ether linkages and C-I stretching vibrations.

Reactivity and Applications

The primary reactivity of this compound stems from the two primary alkyl iodide functionalities. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[10] This reactivity makes it a valuable bifunctional linker for connecting two different molecular entities.

Application in PROTAC Development

A significant application of this compound is in the field of drug discovery, specifically in the synthesis of PROTACs.[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13]

This compound serves as a flexible polyethylene glycol (PEG)-based linker, connecting the POI-binding ligand to the E3 ligase-binding ligand. The PEG nature of the linker can enhance the aqueous solubility and bioavailability of the PROTAC molecule.[14][15][16]

One notable example is its use in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways implicated in various B-cell malignancies.[11][17] By linking a BTK inhibitor to an E3 ligase ligand, the resulting PROTAC can effectively induce the degradation of BTK.

Signaling Pathway: BTK Degradation via PROTAC

The following diagram illustrates the general mechanism of action for a BTK-targeting PROTAC that utilizes a linker such as this compound.

BTK_PROTAC_Pathway cluster_cell Cellular Environment PROTAC BTK-targeting PROTAC (with this compound linker) Ternary_Complex Ternary Complex Formation (BTK-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BTK BTK Protein (Target Protein of Interest) BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Degradation BTK Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

BTK degradation pathway mediated by a PROTAC.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in modern drug discovery. Its bifunctional nature, coupled with the high reactivity of the primary iodide groups, makes it an ideal linker for constructing complex molecules such as PROTACs. The continued exploration of targeted protein degradation as a therapeutic strategy is likely to further expand the utility of this and related linker molecules in the development of novel therapeutics.

References

Synthesis and Purification of 1,2-Bis(2-iodoethoxy)ethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-Bis(2-iodoethoxy)ethane, a key bifunctional crosslinking agent. The following sections detail a robust two-step synthetic pathway, starting from the commercially available triethylene glycol, followed by a meticulous purification protocol designed to yield a high-purity product.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of triethylene glycol to its corresponding dichloride, 1,2-Bis(2-chloroethoxy)ethane. This intermediate is then subjected to a Finkelstein reaction, a classic halogen exchange method, to yield the final diiodinated product.

Synthesis_Pathway TriethyleneGlycol Triethylene Glycol Step1 Step 1: Chlorination TriethyleneGlycol->Step1 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Step1 Pyridine Pyridine Pyridine->Step1 DichloroIntermediate 1,2-Bis(2-chloroethoxy)ethane Step1->DichloroIntermediate Step2 Step 2: Finkelstein Reaction DichloroIntermediate->Step2 SodiumIodide Sodium Iodide (NaI) SodiumIodide->Step2 Acetone Acetone Acetone->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-chloroethoxy)ethane

This procedure details the chlorination of triethylene glycol using thionyl chloride.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Triethylene glycol150.17150.17 g1.0
Pyridine79.10237.30 g3.0
Thionyl chloride118.97261.73 g2.2
Dioxane-500 mL-
Ethyl acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a well-ventilated fume hood, a 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Triethylene glycol (1.0 mol) and pyridine (3.0 mol) are dissolved in 500 mL of dioxane in the flask.

  • The mixture is heated to 80°C with stirring.

  • Thionyl chloride (2.2 mol) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature at 80°C.

  • After the addition is complete, the reaction mixture is stirred at 80°C for an additional 5-6 hours.

  • The mixture is then allowed to cool to room temperature.

  • Dioxane is removed under reduced pressure using a rotary evaporator.

  • The residue is taken up in ethyl acetate and stirred for 30 minutes.

  • The pyridinium salt precipitate is removed by filtration.

  • The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude 1,2-Bis(2-chloroethoxy)ethane. The expected yield is approximately 91%.[1][2]

Step 2: Synthesis of this compound (Finkelstein Reaction)

This protocol describes the conversion of 1,2-Bis(2-chloroethoxy)ethane to the final product via a halogen exchange reaction.[3][4][5][6][7][8]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1,2-Bis(2-chloroethoxy)ethane187.06187.06 g1.0
Sodium iodide149.89329.76 g2.2
Acetone-1 L-
Dichloromethane-As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • A 2 L round-bottom flask is charged with 1,2-Bis(2-chloroethoxy)ethane (1.0 mol) and sodium iodide (2.2 mol).

  • 1 L of acetone is added, and the mixture is stirred under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux and maintained for 24 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • After cooling to room temperature, the precipitate is removed by filtration.

  • The acetone is removed from the filtrate by rotary evaporation.

  • The residue is dissolved in dichloromethane.

  • The organic solution is washed sequentially with water, a saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Diiodoalkanes can be prone to decomposition, therefore, careful purification is crucial. The following workflow is recommended to minimize product loss.[9]

Purification_Workflow CrudeProduct Crude Product Workup Aqueous Work-up CrudeProduct->Workup Drying Drying Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval ColumnChromatography Column Chromatography (Neutral Alumina) SolventRemoval->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct

References

In-Depth Technical Guide: 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36839-55-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Bis(2-iodoethoxy)ethane is a versatile bifunctional crosslinking agent and a key building block in the synthesis of advanced materials and therapeutics. Its structure, featuring two iodoethoxy arms connected by an ethylene glycol linker, allows for efficient coupling with various nucleophiles. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and safety and handling information. The primary applications covered include its role as a crosslinking reagent in the formation of shell cross-linked micelles and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Properties of this compound

This compound is a dense, liquid organic compound. It is commonly stabilized with copper chips to prevent decomposition.[1][2] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 36839-55-1
Molecular Formula C6H12I2O2[3]
Molecular Weight 369.97 g/mol [3]
IUPAC Name This compound[3]
SMILES ICCOCCOCCI[4]
InChI 1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2[4]
InChIKey BCAGFJXMCZSAHD-UHFFFAOYSA-N[4]
Synonyms Iodo-PEG3-Iodide, Ethylene Glycol Bis(2-iodoethyl) Ether[1][5]

Table 2: Physicochemical Properties

PropertyValue
Appearance Clear yellow to orange-red liquid[2][6]
Density 2.028 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.572[4]
Boiling Point 104 °C[7]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Assay ≥96%[4]

Applications and Experimental Protocols

This compound is primarily utilized for its ability to connect two molecular entities through stable covalent bonds. Its applications span materials science and drug discovery.

Crosslinking Agent for Shell Cross-Linked (SCL) Micelles

In polymer chemistry, this compound is employed to "lock in" the structure of self-assembled micelles, enhancing their stability. A common application is in the formation of shell cross-linked (SCL) micelles from ABC triblock copolymers.

This protocol is based on the synthesis of SCL micelles from poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino)ethyl methacrylate] (PEO-DMA-DEA) triblock copolymers.

  • Micelle Formation:

    • Dissolve the PEO-DMA-DEA triblock copolymer in water at a low pH (e.g., pH 2.0) to ensure molecular dissolution.

    • Induce micelle formation by adjusting the solution pH to approximately 8-9 with a base (e.g., NaOH). This causes the hydrophobic blocks to self-assemble into a core-shell-corona structure.

  • Crosslinking Reaction:

    • To the aqueous micellar solution, add this compound (BIEE). The molar ratio of BIEE to the DMA residues in the inner shell will determine the degree of crosslinking.

    • Maintain the pH of the reaction mixture between 8.5 and 9.0.

    • Stir the solution at room temperature for at least 72 hours. During this time, the BIEE, which has low water solubility, will react with the tertiary amine groups of the DMA residues, forming quaternary ammonium crosslinks.[5]

  • Purification:

    • After the crosslinking reaction is complete, the resulting SCL micelle solution can be purified to remove any unreacted reagents and byproducts.

G cluster_0 Micelle Formation cluster_1 Crosslinking Triblock Copolymer Triblock Copolymer Aqueous Solution (pH 2.0) Aqueous Solution (pH 2.0) Triblock Copolymer->Aqueous Solution (pH 2.0) pH Adjustment (to 8-9) pH Adjustment (to 8-9) Aqueous Solution (pH 2.0)->pH Adjustment (to 8-9) Self-Assembled Micelles Self-Assembled Micelles pH Adjustment (to 8-9)->Self-Assembled Micelles Addition of BIEE Addition of BIEE Self-Assembled Micelles->Addition of BIEE Stirring (72h, pH 8.5-9.0) Stirring (72h, pH 8.5-9.0) Addition of BIEE->Stirring (72h, pH 8.5-9.0) Shell Cross-Linked Micelles Shell Cross-Linked Micelles Stirring (72h, pH 8.5-9.0)->Shell Cross-Linked Micelles

Workflow for the synthesis of shell cross-linked micelles.
Linker for PROTAC BTK Degraders

In the field of drug development, this compound serves as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BTK) TargetProtein->TernaryComplex E3Ligase E3 Ligase (e.g., CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

General mechanism of action for a PROTAC.

This compound is a key component in the synthesis of the BTK degrader SJF620.[4] The synthesis involves the following key step:

  • Alkylation:

    • A precursor molecule containing a hydroxyl group (e.g., a derivative of the E3 ligase ligand) is alkylated with this compound. This reaction introduces the flexible linker with a reactive iodide at the terminus.

    • The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), in a suitable solvent like dimethylformamide (DMF).

  • Condensation:

    • The resulting iodo-functionalized intermediate is then condensed with the "warhead" molecule that binds to the target protein (e.g., a BTK inhibitor).

  • Cyclization:

    • A final cyclization step, often acid-catalyzed, yields the final PROTAC molecule.[4]

SJF620_Synthesis E3 Ligase Ligand Precursor E3 Ligase Ligand Precursor Alkylation Alkylation E3 Ligase Ligand Precursor->Alkylation This compound, Cs2CO3, DMF Iodo-functionalized Intermediate Iodo-functionalized Intermediate Alkylation->Iodo-functionalized Intermediate Condensation Condensation Iodo-functionalized Intermediate->Condensation BTK Warhead Uncycled Intermediate Uncycled Intermediate Condensation->Uncycled Intermediate Acid-catalyzed Cyclization Acid-catalyzed Cyclization Uncycled Intermediate->Acid-catalyzed Cyclization PROTAC SJF620 PROTAC SJF620 Acid-catalyzed Cyclization->PROTAC SJF620

Simplified workflow for the synthesis of PROTAC SJF620.
Other Applications

This compound has also been reported as a crosslinking reagent for the synthesis of:

  • Zirconia-based, alkali-stable strong anion-exchange stationary phases: In this application, it is used to crosslink polymers like polyethyleneimine (PEI) that are adsorbed onto porous zirconia particles, creating a stable stationary phase for chromatography.[4]

  • Silica-coated nanoparticles: It can be used to crosslink materials used in the coating of silica nanoparticles, enhancing the stability and functionality of the coating.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3]

Handling Precautions:

  • Use only in a well-ventilated area or outdoors.[7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

First Aid Measures:

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If on skin: Wash with plenty of water.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[7]

  • Store locked up.[7]

Conclusion

This compound is a valuable and versatile chemical tool for researchers and developers in materials science and medicinal chemistry. Its well-defined structure and reactivity make it an excellent choice for creating stable crosslinked materials and for the precise construction of complex molecules like PROTACs. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the rapidly evolving landscape of targeted therapeutics, the role of specialized chemical linkers is paramount. This technical guide provides an in-depth analysis of 1,2-Bis(2-iodoethoxy)ethane, a key polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, its critical role in the synthesis of potent kinase degraders, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a symmetrical molecule featuring two iodo-activated terminal carbons, making it an effective bifunctional crosslinking reagent.[1] Its PEG-like structure confers favorable solubility and pharmacokinetic properties to the resulting PROTAC molecules.

PropertyValue
Molecular Formula C6H12I2O2[1][2]
Molecular Weight 369.97 g/mol [1][2]
CAS Number 36839-55-1[1]
Appearance Light yellow to brown clear liquid
Density 2.028 g/mL at 25 °C
Refractive Index n20/D 1.572
Linear Formula ICH2CH2OCH2CH2OCH2CH2I

Application in Targeted Drug Development: The BTK Degradation Pathway

This compound has gained prominence as a linker in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK).[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[4] PROTACs containing this linker, such as MT802 and SJF620, are designed to induce the degradation of BTK, thereby offering a therapeutic advantage over traditional inhibitors.[3][5]

The mechanism of action for these PROTACs involves the recruitment of an E3 ubiquitin ligase, such as Cereblon (CRBN), to the BTK protein. This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This process effectively eliminates the kinase from the cell, offering a potent and sustained therapeutic effect.

BTK_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC BTK Bruton's Tyrosine Kinase (BTK) PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits BTK_Ligand BTK Ligand Linker This compound BTK_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., for CRBN) Linker->E3_Ligase_Ligand Proteasome Proteasome BTK->Proteasome Degraded by Ub Ubiquitin E3_Ligase->Ub Transfers Ub->BTK Tags for Degradation

PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK).

Experimental Protocol: Synthesis of a BTK-Targeting PROTAC (SJF620)

The following protocol outlines the use of this compound in the synthesis of the BTK degrader SJF620, as adapted from published literature.[2]

Step 1: Alkylation of 5-hydroxy-iso-indolinone with this compound

  • To a solution of 5-hydroxy-iso-indolinone in a suitable solvent (e.g., DMF), add a base such as cesium carbonate (Cs2CO3).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup and purify the resulting iodo-compound intermediate by column chromatography.

Step 2: Condensation with the BTK Warhead

  • Dissolve the purified iodo-compound from Step 1 in a suitable aprotic solvent (e.g., acetonitrile).

  • Add the BTK warhead (the specific molecule that binds to BTK).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the nucleophilic substitution reaction.

  • Stir the reaction at an elevated temperature (e.g., 60 °C) overnight.

  • Monitor the reaction for the formation of the uncycled intermediate.

  • Once complete, concentrate the reaction mixture and purify the intermediate.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the uncycled intermediate from Step 2 in a solvent mixture, such as THF/H2O.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature until cyclization is complete.

  • Neutralize the reaction mixture and extract the final PROTAC product (SJF620).

  • Purify the final product by preparative HPLC to yield the desired BTK degrader.

Synthesis_Workflow Start Starting Materials: 5-hydroxy-iso-indolinone This compound Step1 Step 1: Alkylation (Cs2CO3, DMF) Start->Step1 Intermediate1 Iodo-compound Intermediate Step1->Intermediate1 Step2 Step 2: Condensation (BTK Warhead, DIPEA, MeCN) Intermediate1->Step2 Intermediate2 Uncycled Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization (HCl, THF/H2O) Intermediate2->Step3 End Final PROTAC: SJF620 Step3->End

Workflow for the synthesis of the BTK PROTAC degrader SJF620.

Conclusion

This compound serves as a fundamental building block in the development of sophisticated targeted therapeutics. Its utility as a flexible and effective linker enables the creation of potent PROTAC molecules capable of inducing the degradation of key pathological proteins like BTK. The information and protocols provided in this guide are intended to support researchers in the design and execution of novel drug discovery programs.

References

Navigating the Challenges of 1,2-Bis(2-iodoethoxy)ethane: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-iodoethoxy)ethane is a valuable bifunctional crosslinking reagent and a key component in the synthesis of various molecules, including PROTACs (Proteolysis Targeting Chimeras). However, its utility in a laboratory setting is often hampered by a lack of readily available data regarding its solubility in common solvents and its inherent instability. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Recognizing the scarcity of quantitative data in the public domain, this document focuses on providing detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratories. This guide aims to empower researchers to effectively utilize this compound in their synthetic endeavors while ensuring the reliability and reproducibility of their results.

Introduction

This compound, with the chemical formula C6H12I2O2, is a polyethylene glycol (PEG)-based linker molecule.[1][2] Its structure, featuring two terminal iodo groups, makes it an effective reagent for introducing a flexible and hydrophilic spacer in a variety of chemical syntheses. Despite its growing importance, particularly in the field of drug discovery for the construction of PROTACs, crucial physicochemical data such as solubility in a range of laboratory solvents and stability under various conditions are not well-documented. Many suppliers provide this reagent with a copper chip stabilizer, indicating its propensity to degrade.[2][3] This guide addresses this information gap by consolidating available information and, more importantly, by providing detailed methodologies for its empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C6H12I2O2[2]
Molecular Weight 369.97 g/mol [2]
Appearance Clear yellow to orange-red liquid[3]
Density 2.028 g/mL at 25°C[1]
Refractive Index n20/D 1.572 (lit.)

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is largely unavailable in the literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses both hydrophobic (the ethyl moieties) and hydrophilic (the ether linkages) characteristics, with the large, polarizable iodine atoms further influencing its interactions with solvents.

Table of Predicted and Observed Solubility

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe hydrophobic backbone and large halogen atoms likely limit miscibility with water.
Methanol, EthanolModerate to HighThe ether linkages should allow for hydrogen bonding with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong solvent for a wide range of organic compounds.[4]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a powerful polar aprotic solvent.
AcetonitrileModerate to HighAcetonitrile is a versatile solvent for many organic molecules.
AcetoneHighThe ketone functionality should effectively solvate the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High"Like dissolves like" principle suggests good solubility in other ethers.
Halogenated Dichloromethane (DCM), ChloroformHighThe presence of iodine atoms should promote solubility in halogenated solvents.
Aromatic Toluene, BenzeneModerate to HighThe non-polar character of the hydrocarbon backbone should allow for dissolution.
Non-Polar Hexane, HeptaneLow to ModerateSolubility is expected to be lower due to the polar ether linkages.

Stability Considerations

The carbon-iodine bond is relatively weak and susceptible to cleavage, making this compound prone to degradation. The common inclusion of a copper chip stabilizer by suppliers is a strong indicator of its inherent instability. Copper acts as a radical scavenger, preventing auto-oxidation and decomposition.

Potential Degradation Pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition. The degradation of the polyethylene glycol backbone can also occur at high temperatures, potentially leading to chain scission.[5]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ether linkages could be susceptible to hydrolysis, although this is generally a slow process for ethers. The primary degradation route in aqueous media is more likely to involve the C-I bond.

  • Nucleophilic Substitution: The iodide is an excellent leaving group, making the terminal carbons susceptible to nucleophilic attack. This is a key feature of its utility as a crosslinker but also a pathway for degradation in the presence of nucleophilic solvents (e.g., alcohols in the presence of a base) or impurities. In polar aprotic solvents, nucleophilicity is enhanced, which could increase the rate of degradation by nucleophilic impurities.[6][7]

Experimental Protocols

Given the absence of comprehensive data, the following protocols are provided to enable researchers to determine the solubility and stability of this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is based on the widely used shake-flask method.[8][9]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, THF, DCM, toluene, hexane)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker/incubator

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • HPLC-UV or other suitable analytical instrumentation

Procedure:

  • Qualitative Assessment:

    • To a series of small, labeled test tubes, add 1 mL of each test solvent.

    • Add this compound dropwise (approximately 10-20 µL) to each tube.

    • Vortex each tube for 30 seconds.

    • Visually inspect for miscibility or the presence of a separate phase. Record observations as "miscible," "partially miscible," or "immiscible."

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

    • To a series of accurately weighed glass vials, add a known excess amount of this compound.

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

    • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

    • Carefully centrifuge the vials to pellet any remaining undissolved compound.

    • Withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

    • Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and shake at constant temperature (24-48h) prep2->equil1 Start Equilibration sep1 Centrifuge to pellet undissolved compound equil1->sep1 End Equilibration anal1 Withdraw and dilute supernatant sep1->anal1 Sample for Analysis anal2 Analyze concentration (e.g., HPLC-UV) anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Protocol for Assessing Stability

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound in different solvents and under the influence of light and heat.

Materials:

  • This compound

  • Selected solvents

  • HPLC-grade solvents for analysis

  • Vials (clear and amber) with screw caps

  • Controlled temperature chambers/ovens

  • Photostability chamber (compliant with ICH Q1B guidelines)[10][11][12]

  • HPLC-UV/MS system

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the selected solvents.

    • For each solvent, prepare multiple sets of samples in both clear and amber vials (to assess photostability).

  • Stress Conditions:

    • Thermal Stability: Place sets of samples (in amber vials) in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose sets of samples in clear vials to a light source according to ICH Q1B guidelines. Keep a parallel set of samples in amber vials as dark controls.[10][11][12]

    • Control: Store a set of samples for each solvent at a controlled, non-stressful condition (e.g., 4°C in the dark).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

    • Analyze the samples immediately using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • For structural elucidation of major degradation products, techniques like LC-MS or NMR spectroscopy can be employed.[13][14]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Diagram of the Stability Testing Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep1 Prepare solutions of known concentration in selected solvents stress1 Thermal (various temperatures) prep1->stress1 Expose to Conditions stress2 Photostability (ICH Q1B) with dark control prep1->stress2 Expose to Conditions stress3 Control (e.g., 4°C, dark) prep1->stress3 Expose to Conditions anal1 Withdraw aliquots at specified time points stress1->anal1 Sample over time stress2->anal1 Sample over time stress3->anal1 Sample over time anal2 Analyze by stability-indicating HPLC-UV/MS anal1->anal2 data1 Calculate % remaining of parent compound anal2->data1 Quantify data2 Determine degradation kinetics and half-life data1->data2

Caption: A generalized workflow for assessing the stability of this compound under various stress conditions.

Conclusion

While this compound is a versatile and valuable reagent, its practical application requires a thorough understanding of its solubility and stability. This guide has provided a framework for approaching these challenges by consolidating predictive information and, most importantly, by offering detailed experimental protocols. By empirically determining the solubility and stability of this compound in their specific solvent systems and under their experimental conditions, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The proactive investigation of these properties is a critical step in harnessing the full potential of this compound in chemical synthesis and drug development.

References

An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane and its Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(2-iodoethoxy)ethane, a key bifunctional linker used in modern drug discovery. We will delve into its chemical identity, physical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document offers detailed experimental protocols and visual representations of synthetic pathways to aid researchers in their drug development endeavors.

Chemical Identity and Synonyms

This compound is a versatile crosslinking reagent characterized by a short polyethylene glycol (PEG) chain flanked by two reactive iodo groups. This structure allows for the covalent linkage of two different molecular entities. The primary synonym for this compound is Ethylene Glycol Bis(2-iodoethyl) Ether .[1][2] A comprehensive list of its identifiers and synonyms is provided in the table below.

Identifier/SynonymValue/Name
IUPAC Name This compound[3]
Primary Synonym Ethylene Glycol Bis(2-iodoethyl) Ether[1][2]
CAS Number 36839-55-1[4]
Molecular Formula C6H12I2O2[4]
Molecular Weight 369.97 g/mol [4]
InChI InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2[3]
InChIKey BCAGFJXMCZSAHD-UHFFFAOYSA-N[3]
SMILES C(COCCI)OCCI[3]
Other Synonyms Iodo-PEG3-Iodide, Diiodine-PEG3, 1-Iodo-2-[2-(2-iodoethoxy)ethoxy]ethane[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in synthesis. The compound is typically a liquid at room temperature and should be handled with appropriate personal protective equipment, as it can cause skin and eye irritation.[5]

PropertyValue
Appearance Light yellow to brown clear liquid
Assay ≥96%[6]
Density 2.028 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.572 (lit.)[6]
Storage Store at -20°C, protected from light, and under an inert atmosphere.

Applications in Drug Development: A Linker for PROTACs

The primary application of this compound in contemporary drug development is as a flexible linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[8]

The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[9] PEG-based linkers, such as this compound, are favored for their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[10]

A notable example of the application of this linker is in the synthesis of SJF620 , a potent degrader of Bruton's Tyrosine Kinase (BTK), a crucial target in various B-cell malignancies.[7][8][11] In SJF620, the this compound linker connects a BTK-binding moiety to a ligand for the Cereblon (CRBN) E3 ligase.[7]

Experimental Protocols

The reactivity of the terminal iodo groups in this compound allows for nucleophilic substitution reactions with various functional groups, most commonly primary and secondary amines. This reaction forms the basis for its use in constructing PROTACs.

General Reaction with Primary Amines

The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HI formed.

G cluster_conditions Reaction Conditions R_NH2 R-NH₂ (Primary Amine) Intermediate R-NH-CH₂CH₂OCH₂CH₂OCH₂CH₂-I R_NH2->Intermediate SN2 Reaction (Step 1) Linker I-CH₂CH₂OCH₂CH₂OCH₂CH₂-I (this compound) Linker->Intermediate Product R-NH-CH₂CH₂OCH₂CH₂OCH₂CH₂-Nu (Final Conjugate) Intermediate->Product SN2 Reaction (Step 2) Base Base (e.g., Cs₂CO₃) HI - HI Nu Second Nucleophile (e.g., POI or E3 Ligase Ligand) Nu->Product Solvent Solvent (e.g., DMF) Temperature Room Temp. to mild heat

Caption: General workflow for the sequential nucleophilic substitution reaction of this compound.

Synthesis of PROTAC SJF620

The synthesis of SJF620 provides a concrete example of the application of this compound.[7] The process involves a sequential alkylation of two different amine-containing fragments: a CRBN E3 ligase ligand and a BTK-targeting warhead.

G cluster_step1 Step 1: Alkylation of CRBN Ligand cluster_step2 Step 2: Coupling with BTK Warhead cluster_step3 Step 3: Final Cyclization CRBN_Ligand 5-hydroxy-iso-indolinone (CRBN Ligand Precursor) Intermediate_18 Iodo-functionalized CRBN Ligand (Intermediate 18) CRBN_Ligand->Intermediate_18 Cs₂CO₃, DMF Linker This compound Linker->Intermediate_18 Intermediate_19 Uncycled PROTAC Intermediate (Intermediate 19) Intermediate_18->Intermediate_19 Et₃N, DMF BTK_Warhead BTK Warhead (Compound 1) BTK_Warhead->Intermediate_19 SJF620 SJF620 (Final PROTAC) Intermediate_19->SJF620 Acidic Catalyzed Cyclization

Caption: Synthetic pathway for the PROTAC SJF620 utilizing this compound as a linker.

Experimental Protocol for the Synthesis of SJF620 (based on published scheme): [7]

  • Step 1: Synthesis of the Iodo-functionalized CRBN Ligand Intermediate (18)

    • To a solution of 5-hydroxy-iso-indolinone (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

    • To this mixture, add a solution of this compound (1.2 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the iodo-functionalized intermediate (18).

  • Step 2: Synthesis of the Uncycled PROTAC Intermediate (19)

    • Dissolve the iodo-functionalized intermediate (18) (1.0 eq) and the BTK warhead (compound 1) (1.1 eq) in anhydrous DMF.

    • Add triethylamine (Et₃N, 3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the crude product by flash column chromatography to obtain the uncycled intermediate (19).

  • Step 3: Final Cyclization to Yield SJF620

    • Dissolve the uncycled intermediate (19) in a suitable solvent (e.g., acetonitrile).

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, concentrate the mixture and purify by preparative HPLC to obtain the final PROTAC, SJF620.

Quantitative Data for SJF620:

ParameterValueReference
DC₅₀ in NAMALWA cells 7.9 nM[8]
Dₘₐₓ in NAMALWA cells >95%[8]
Half-life (t₁/₂) in mice 1.64 h[12]

Conclusion

This compound is a valuable and versatile bifunctional linker that has found a significant niche in the rapidly advancing field of targeted protein degradation. Its PEG-based structure imparts favorable physicochemical properties to the resulting PROTACs, and its terminal iodo groups provide reliable handles for conjugation through nucleophilic substitution reactions. The successful synthesis of potent BTK degraders like SJF620 highlights the utility of this linker in the development of novel therapeutics. This guide provides researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery programs.

References

The Core Composition of 1,2-Bis(2-iodoethoxy)ethane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the PEG3-based linker, 1,2-Bis(2-iodoethoxy)ethane, a critical component in the advancement of targeted protein degradation. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing comprehensive data on its physicochemical properties, experimental applications, and its role as a PEG3 linker in novel therapeutic modalities.

Physicochemical and Compositional Data

This compound is a polyethylene glycol (PEG)-based bifunctional crosslinking reagent. Its structure incorporates a triethylene glycol (PEG3) spacer, which imparts desirable pharmacokinetic properties when integrated into larger molecules, such as Proteolysis Targeting Chimeras (PROTACs). The terminal iodo groups serve as reactive handles for conjugation with other molecules.

Below is a summary of the key quantitative data for this compound, compiled from various suppliers and databases.

PropertyValueReference
Molecular Formula C6H12I2O2[1]
Molecular Weight 369.97 g/mol [1][2][3]
CAS Number 36839-55-1[2][4][5]
Appearance Clear yellow to orange-red liquid[1][6][7]
Density 2.028 g/mL at 25 °C[2][4][5]
Refractive Index n20/D 1.572[5][6]
Purity ≥96% (GC)[5][7][8][9]
Synonyms Iodo-PEG3-Iodide, Diiodine-PEG3, Ethylene Glycol Bis(2-iodoethyl) Ether[3][8]

Role as a PEG3 Linker in PROTACs

This compound is recognized as a PEG-based PROTAC linker.[4][5][10][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands, which in turn affects the efficiency of the ternary complex formation (PROTAC-target protein-E3 ligase).

The PEG3 composition of this compound offers several advantages in PROTAC design:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.

  • Flexibility and Length: The length of the PEG3 linker provides the necessary flexibility and distance to allow for optimal ternary complex formation between the target protein and the E3 ligase.

This linker has been utilized in the synthesis of potent Bruton's tyrosine kinase (BTK) degraders, such as MT802 and SJF620, which exhibit high degradation efficiency.[4][10]

Experimental Protocols

Synthesis of 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane

  • Reaction Setup: To a stirred mixture at room temperature, add 50 g (0.36 mol) of anhydrous powdered potassium carbonate. Stir the mixture for 15 minutes.

  • Addition of Reactant: Add 11.5 g (0.031 mmol) of this compound to the mixture.

  • Reaction Conditions: Stir the resulting mixture under reflux for 24 hours.

  • Workup: After cooling, filter the mixture under vacuum and wash the solid with 100 mL of acetonitrile. Remove the solvent from the filtrate using a rotary evaporator. Add 160 mL of methylene chloride to the residue and stir.

Note: This protocol is for the synthesis of a different compound using this compound and is provided as an illustrative example of an experimental procedure involving this reagent.

Visualizing the Role in PROTAC Synthesis

The following diagrams illustrate the molecular structure of this compound and its general application in the synthesis of a PROTAC.

Molecular Structure of this compound I1 I C1 CH2 I1->C1 C2 CH2 C1->C2 O1 O C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 I2 I C6->I2

Caption: Molecular structure of this compound.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis using a PEG Linker cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Warhead Target Protein Ligand (Warhead) Coupling1 Step 1: Conjugation of Warhead to Linker Warhead->Coupling1 Linker This compound (PEG3 Linker) Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Step 2: Conjugation of E3 Ligase Ligand to Intermediate E3_Ligand->Coupling2 Coupling1->Coupling2 Intermediate PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC synthesis workflow.

References

In-Depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1). The content herein is intended for professionals in research, scientific, and drug development fields who may be working with this compound.

Chemical Identification and Properties

This compound is a chemical compound commonly utilized as a crosslinking reagent and, notably, as a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1][2] Its application is significant in the development of potent BTK (Bruton's tyrosine kinase) degraders such as MT802 and SJF620.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂I₂O₂[3]
Molecular Weight 369.97 g/mol [3]
Appearance Clear, light yellow to brown/red-orange liquid[4]
Density 2.028 g/mL at 25°C[5]
Refractive Index n20/D 1.572[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Boiling Point 293.5 °C at 760 mmHg[3]
Synonyms Iodo-PEG3-Iodide, 1-Iodo-2-[2-(2-iodoethoxy) ethoxy] ethane, Ethylene Glycol Bis(2-iodoethyl) Ether[3]

Hazard Identification and Classification

The hazard classification for this compound can vary slightly between suppliers. However, a common consensus points towards irritant properties. It is crucial to handle this substance with care, adhering to the safety precautions outlined in this guide.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogramReference(s)
Skin IrritationH315: Causes skin irritationWarningGHS07[5]
Eye IrritationH319: Causes serious eye irritationWarningGHS07[5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarningGHS07[5]

Safety and Handling Protocols

Given its classification as an irritant, appropriate personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber) to avoid skin contact.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of potential splashing, additional protective equipment may be necessary.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Ensure adequate ventilation and use in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

G General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Work-up/Purification Work-up/Purification Perform Reaction->Work-up/Purification Decontaminate Decontaminate Work-up/Purification->Decontaminate Store/Dispose Store/Dispose Decontaminate->Store/Dispose End End Store/Dispose->End

Safe handling workflow diagram.

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial.

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]

  • Specific Hazards: In case of fire, toxic fumes may be released.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhaling vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Stability

Proper storage of this compound is essential to maintain its quality and ensure safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Some suppliers recommend storage at temperatures below +30°C.[4] The product may be stabilized with copper chips.[3]

  • Stability: The product is stable under normal storage conditions.[3]

  • Incompatible Materials: Information on specific incompatible materials is limited; however, it is good practice to store it away from strong oxidizing agents.

Experimental Protocols

This compound is a key reagent in the synthesis of PROTACs. The following is a representative, generalized protocol for its use as a linker in the synthesis of a PROTAC, based on its application in creating molecules like MT802. This is for informational purposes and should be adapted and optimized for specific research needs by qualified personnel.

Objective: To couple a warhead (ligand for the protein of interest) and an E3 ligase ligand using this compound as a linker. This typically involves a two-step nucleophilic substitution reaction.

Materials:

  • Warhead with a nucleophilic functional group (e.g., a phenol or amine)

  • E3 ligase ligand with a nucleophilic functional group

  • This compound

  • A suitable base (e.g., potassium carbonate, DIPEA)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Step 1: Coupling of the Warhead to the Linker

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead (1.0 equivalent) and a suitable base (e.g., 2-3 equivalents of K₂CO₃) in an anhydrous solvent.

    • To this mixture, add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

    • The reaction mixture is then stirred at an appropriate temperature (can range from room temperature to elevated temperatures, e.g., 60-80°C) for a period of time (typically several hours to overnight), with monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is worked up by quenching, extraction, and drying of the organic phase.

    • The resulting intermediate (Warhead-linker-iodide) is then purified, typically by flash column chromatography.

  • Step 2: Coupling of the E3 Ligase Ligand to the Intermediate

    • The purified Warhead-linker-iodide intermediate (1.0 equivalent) is dissolved in an anhydrous solvent under an inert atmosphere.

    • The E3 ligase ligand (1.0-1.2 equivalents) and a suitable base are added to the solution.

    • The reaction is stirred at an appropriate temperature and monitored until completion.

    • The final PROTAC is then isolated and purified using standard techniques, which may include preparative HPLC to achieve high purity.

    • The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Generalized PROTAC Synthesis Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Warhead Warhead Reaction1 Nucleophilic Substitution Warhead->Reaction1 Linker This compound Linker->Reaction1 Intermediate Warhead-Linker-Iodide Reaction1->Intermediate Purification E3_Ligand E3 Ligase Ligand Reaction2 Nucleophilic Substitution E3_Ligand->Reaction2 Crude_PROTAC Crude_PROTAC Reaction2->Crude_PROTAC Intermediate->Reaction2 Final_PROTAC Final PROTAC Crude_PROTAC->Final_PROTAC Purification

PROTAC synthesis workflow.

Toxicological Information

There is a notable lack of comprehensive toxicological data for this compound. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.

The known hazards are based on its irritant properties to the skin, eyes, and respiratory system.[5] The presence of iodo-alkane functional groups suggests that it could be reactive towards biological nucleophiles, which may be a basis for its irritant effects. As a PEGylated compound, the polyethylene glycol backbone is generally considered to have low toxicity and be biocompatible. However, the overall toxicological profile is determined by the entire molecule, including the reactive iodide groups. Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Disposal Considerations

All waste materials, including unused product and contaminated items (e.g., gloves, absorbent material), should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it in the environment.[3]

References

Technical Guide: GHS Hazard Classification and Experimental Applications of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1). It also details an experimental protocol for its application as a crosslinking reagent in the synthesis of shell cross-linked micelles, a topic of interest in advanced drug delivery systems.

GHS Hazard Classification

This compound is classified as an irritant. The following table summarizes its GHS classification, including hazard statements, pictograms, and precautionary statements, compiled from multiple safety data sheets and chemical databases.[1][2][3][4] While most suppliers provide a consistent classification, it is noteworthy that at least one supplier's safety data sheet states the substance is not classified, highlighting the importance of consulting multiple sources.[5]

GHS Classification ElementCodeDescription
Hazard Class Skin Irrit. 2Skin irritation, Category 2[1][2]
Eye Irrit. 2Eye irritation, Category 2[1][2]
STOT SE 3Specific target organ toxicity – single exposure, Category 3[1][2]
Pictogram Irritant[2]
Signal Word Warning[1][2][3]
Hazard Statements H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2][3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER/doctor if you feel unwell.[1]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1][2]
P501Dispose of contents/container in accordance with local regulations.[2]

Note: Quantitative toxicological data from primary experimental studies for skin irritation, eye irritation, and specific target organ toxicity were not publicly available at the time of this guide's compilation.

Experimental Protocol: Synthesis of Shell Cross-Linked (SCL) Micelles

This compound is utilized as a crosslinking agent in the synthesis of shell cross-linked (SCL) micelles. The following protocol is adapted from the work of Liu et al. in the preparation of SCL micelles from ABC triblock copolymers.

Objective: To synthesize stable, shell cross-linked micelles using this compound as a crosslinking agent for potential applications in controlled release and nanotechnology.

Materials:

  • PEO-DMA-DEA (poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino)ethyl methacrylate]) triblock copolymer

  • This compound (BIEE)

  • Deionized water

  • NaOH solution

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Micelle Formation:

    • Dissolve the PEO-DMA-DEA triblock copolymer in deionized water at a low pH (e.g., pH 2.0) to ensure molecular dissolution.

    • Adjust the solution pH to between 8 and 9 by the dropwise addition of NaOH solution. This change in pH induces the self-assembly of the triblock copolymer into three-layer "onion-like" micelles. These micelles consist of a DEA core, a DMA inner shell, and a PEO corona.

  • Shell Cross-Linking:

    • To the aqueous micellar solution, add this compound (BIEE). BIEE acts as a bifunctional crosslinker.

    • Maintain the pH of the reaction mixture between 8.5 and 9.0.

    • Stir the solution at room temperature for a minimum of 3 days. During this time, the BIEE, which has low water solubility, will react with and quaternize the DMA residues in the inner shell of the micelles, forming covalent cross-links.

  • Purification:

    • Following the cross-linking reaction, the resulting SCL micelle solution can be purified to remove unreacted BIEE and other small molecules by dialysis against deionized water.

Expected Outcome: The procedure yields a stable aqueous solution of shell cross-linked micelles. The cross-linking "locks in" the micellar structure, enhancing their stability for various applications.

Visualizations

Experimental Workflow for SCL Micelle Synthesis

The following diagram illustrates the key steps in the synthesis of shell cross-linked micelles using this compound.

SCL_Micelle_Synthesis cluster_prep Preparation cluster_crosslink Cross-Linking cluster_purification Purification cluster_product Final Product dissolve Dissolve PEO-DMA-DEA in Water (pH 2.0) adjust_pH Adjust pH to 8-9 with NaOH dissolve->adjust_pH Micelle Formation add_biee Add this compound (BIEE) adjust_pH->add_biee Initiate Cross-Linking stir Stir at RT for 3 days (pH 8.5-9.0) add_biee->stir dialysis Dialysis against Deionized Water stir->dialysis Purify Product scl_micelles Shell Cross-Linked Micelles dialysis->scl_micelles

Caption: Workflow for the synthesis of shell cross-linked micelles.

Disclaimer: This document is intended for informational purposes for a technical audience. Always consult the original Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all prescribed safety precautions.

References

Unlocking New Frontiers in Research: A Technical Guide to the Potential of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – In the dynamic landscape of scientific research and drug development, the versatile reagent 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1) is emerging as a critical building block for groundbreaking innovations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications and future research trajectories for this pivotal compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), advanced nanomaterials, and specialized chromatography supports.

Core Properties and Synthesis

PropertyValue
CAS Number 36839-55-1[1]
Molecular Formula C₆H₁₂I₂O₂[1]
Molecular Weight 369.97 g/mol [1]
Appearance Light yellow to brown clear liquid[2]
Density 2.028 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.572 (lit.)

Pivotal Role in Next-Generation Therapeutics: PROTAC Synthesis

A significant and rapidly evolving application of this compound is its use as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[3][4] PROTACs are revolutionary heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful alternative to traditional inhibition and has the potential to address previously "undruggable" targets.

This compound has been instrumental in the synthesis of potent Bruton's Tyrosine Kinase (BTK) degraders, such as MT802 and SJF620, which have shown impressive degradation capabilities with DC₅₀ values in the nanomolar range.[3][4][5]

Experimental Protocol: Synthesis of the PROTAC SJF620

The synthesis of the BTK-targeting PROTAC SJF620 involves the alkylation of 5-hydroxy-iso-indolinone with this compound to form an iodo-intermediate. This intermediate is then condensed with the BTK warhead, followed by an acid-catalyzed cyclization to yield the final PROTAC.[6]

Step 1: Alkylation of 5-hydroxy-iso-indolinone In a suitable solvent such as dimethylformamide (DMF), 5-hydroxy-iso-indolinone is reacted with this compound in the presence of a base like cesium carbonate (Cs₂CO₃) to yield the iodo-compound intermediate.[6]

Step 2: Condensation with BTK Warhead The resulting iodo-compound is then reacted with the BTK warhead in a solvent like DMF with a base such as triethylamine (Et₃N).[6]

Step 3: Cyclization The final step involves an acid-catalyzed cyclization to form the complete SJF620 PROTAC.[6]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization 5-hydroxy-iso-indolinone 5-hydroxy-iso-indolinone Iodo-intermediate Iodo-intermediate 5-hydroxy-iso-indolinone->Iodo-intermediate BIEE, Cs2CO3, DMF BIEE This compound BTK_warhead BTK Warhead SJF620 SJF620 PROTAC Uncycled_Intermediate Uncycled_Intermediate Iodo-intermediate->Uncycled_Intermediate BTK Warhead, Et3N, DMF Uncycled_Intermediate->SJF620 Acid Catalyst

A simplified workflow for the synthesis of the PROTAC SJF620.

Advanced Materials Science Applications

Beyond its role in drug discovery, this compound is a valuable crosslinking reagent in the development of sophisticated nanomaterials and functionalized surfaces.

Shell Cross-Linked Micelles

This reagent is utilized in the synthesis of novel shell cross-linked (SCL) micelles. These nanostructures, often with pH-responsive cores and thermoresponsive coronas, are promising for applications in drug delivery and diagnostics. The crosslinking process "locks in" the micellar structure, enhancing its stability.

Experimental Protocol: Synthesis of Shell Cross-Linked Micelles A typical procedure involves the self-assembly of block copolymers into micelles in an aqueous solution. This compound is then added to the micellar solution. The reaction is typically carried out at a slightly basic pH (e.g., 8.5-9.0) and stirred for an extended period (e.g., 3 days) at room temperature to ensure efficient crosslinking of the micelle shell through quaternization of amine residues in the polymer chains.[7]

SCL_Micelle_Synthesis Block_Copolymer Block Copolymer Solution Micelle_Formation Self-Assembled Micelles Block_Copolymer->Micelle_Formation Adjust pH SCL_Micelles Shell Cross-Linked Micelles Micelle_Formation->SCL_Micelles Add BIEE, pH 8.5-9.0, 3 days BIEE This compound

Workflow for the synthesis of shell cross-linked micelles.
Zirconia-Based Anion-Exchange Stationary Phases

This compound is employed in the synthesis of alkali-stable strong anion-exchange stationary phases based on zirconia. These materials are crucial for high-performance liquid chromatography (HPLC) separations of biomolecules. While a specific protocol using this particular crosslinker is not widely published, the general approach involves coating porous zirconia particles with a polymer like polyethyleneimine (PEI) and then crosslinking the polymer chains to create a stable, functionalized surface.

Silica-Coated Nanoparticles

The compound also finds application in the preparation of silica-coated nanoparticles. The crosslinking of polymers on the surface of these nanoparticles enhances their stability and allows for further functionalization, making them suitable for a variety of biomedical applications.

Synthesis of Crown Ethers

A lesser-explored but promising research avenue is the use of this compound in the synthesis of crown ethers, which are valuable phase-transfer catalysts and complexing agents. An example is the synthesis of a triaza-21-crown-7 ether.

Experimental Protocol: Synthesis of a Triaza-21-Crown-7 Ether

In a reaction vessel under an inert atmosphere (e.g., argon), a suitable diamine precursor is dissolved in a solvent like acetonitrile. Anhydrous potassium carbonate is added, followed by the addition of this compound. The mixture is then refluxed for 24 hours. After cooling, the solid is filtered, and the solvent is removed to yield the crude crown ether, which can be further purified.[8]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It should be stored in a well-ventilated place and kept cool.[6]

Future Research Directions

The demonstrated utility of this compound as a versatile crosslinker and linker molecule opens up numerous avenues for future research:

  • Expansion of the PROTAC repertoire: Its flexible and hydrophilic nature makes it an ideal candidate for linking a wide variety of E3 ligase ligands and target protein warheads, potentially leading to the development of novel degraders for a range of diseases.

  • Development of novel biomaterials: The ability to crosslink polymers on various surfaces can be exploited to create new biocompatible coatings, drug delivery vehicles, and diagnostic sensors.

  • Combinatorial synthesis of macrocycles: Its bifunctional nature lends itself to the combinatorial synthesis of libraries of crown ethers and other macrocycles with unique host-guest properties.

  • Advanced chromatography media: Further exploration of its use in creating highly stable and selective stationary phases for the purification of complex biological mixtures is warranted.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(2-iodoethoxy)ethane as a Crosslinking Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-iodoethoxy)ethane is a homobifunctional crosslinking reagent with a polyethylene glycol (PEG) spacer arm. Its reactive groups are iodoacetyl moieties, which primarily target the sulfhydryl groups of cysteine residues in proteins under neutral to slightly alkaline conditions. This reagent is valuable for covalently linking interacting proteins, thereby capturing transient or weak interactions for subsequent analysis. Its PEGylated nature can enhance solubility and reduce aggregation of crosslinked complexes. These application notes provide an overview of its utility, detailed experimental protocols, and data interpretation guidelines.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Iodo-PEG3-Iodide, Diiodine-PEG3
CAS Number 36839-55-1[1]
Molecular Formula C6H12I2O2[1]
Molecular Weight 369.97 g/mol [1]
Appearance Clear yellow to orange-red liquid
Spacer Arm Length Approximately 11.9 Å
Reactivity Primarily towards sulfhydryl groups (cysteine)

Principle of Crosslinking

The crosslinking reaction with this compound involves the nucleophilic substitution of the iodide by the sulfhydryl group of a cysteine residue, forming a stable thioether bond. This process is a type of alkylation.[2] Due to its bifunctional nature, one molecule of the reagent can react with two cysteine residues, creating an intramolecular (within the same protein) or intermolecular (between different proteins) crosslink.

The reaction is most efficient at a pH range of 7.5-8.5, where the sulfhydryl group is sufficiently deprotonated to act as a potent nucleophile. While the primary target is cysteine, at higher concentrations or pH, some reactivity with other nucleophilic amino acid side chains such as histidine, lysine, and methionine may occur.[3]

Applications

  • Studying Protein-Protein Interactions: Covalently trapping interacting proteins in vitro and in situ to identify novel binding partners.

  • Structural Elucidation of Protein Complexes: Providing distance constraints for computational modeling of protein complex structures.

  • Stabilizing Protein Complexes: Locking protein complexes in a specific conformation for biochemical or structural analysis.

  • Component of PROTACs: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is designed for crosslinking purified proteins in solution to assess interactions or stabilize a complex.

Materials:

  • Purified protein(s) of interest in a suitable buffer (e.g., HEPES, PBS, borate buffer, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols (like DTT or BME).

  • This compound stock solution (10-50 mM in a water-miscible organic solvent like DMSO or DMF). Prepare fresh.

  • Reducing agent (e.g., TCEP or DTT) for pre-treatment if proteins have intramolecular disulfide bonds that need to be reduced to free cysteines.

  • Quenching solution (e.g., 1 M DTT, BME, or L-cysteine) to stop the crosslinking reaction.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for analysis (optional).

Procedure:

  • Protein Preparation:

    • Prepare the protein sample at a concentration of 1-10 µM in the chosen reaction buffer. The optimal concentration will depend on the association constant of the interacting proteins.

    • If necessary, reduce intramolecular disulfide bonds by incubating the protein with 5-10 mM DTT or 1-5 mM TCEP for 30 minutes at room temperature.

    • Crucially, remove the reducing agent before adding the crosslinker. This can be achieved by dialysis, buffer exchange, or using a desalting column.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration typically ranging from 100 µM to 5 mM. The optimal concentration needs to be determined empirically through a titration experiment.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. Longer incubation times or higher temperatures may increase crosslinking efficiency but also the risk of non-specific reactions and protein aggregation.

    • Protect the reaction from light, as iodo-compounds can be light-sensitive.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM (e.g., DTT or L-cysteine).

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE. Intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc.

    • For more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and residues.

Quantitative Data Summary (Hypothetical):

ParameterRangeOptimal (Starting Point)
Protein Concentration0.5 - 20 µM5 µM
Crosslinker Concentration50 µM - 10 mM500 µM
Reaction Time15 - 120 minutes45 minutes
Temperature4 - 37 °C25 °C (Room Temperature)
pH7.0 - 9.08.0
Protocol 2: In Situ Crosslinking in Cell Lysates

This protocol is for capturing protein interactions within a complex mixture like a cell lysate.

Materials:

  • Cultured cells.

  • Lysis buffer without primary amines or thiols (e.g., HEPES-based buffer with non-ionic detergents like NP-40 or Triton X-100).

  • Protease and phosphatase inhibitor cocktails.

  • This compound stock solution (as in Protocol 1).

  • Quenching solution (as in Protocol 1).

  • Immunoprecipitation reagents (antibodies, protein A/G beads).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Crosslinking Reaction:

    • Adjust the protein concentration of the lysate to 1-5 mg/mL with lysis buffer.

    • Add the this compound stock solution to the desired final concentration (start with a range of 250 µM to 2 mM).

    • Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Quench the reaction as described in Protocol 1.

  • Analysis:

    • The crosslinked lysate can be directly analyzed by SDS-PAGE and Western blotting for a known protein of interest to observe the appearance of higher molecular weight species.

    • Alternatively, perform immunoprecipitation for a bait protein to enrich for the protein and its crosslinked partners. Elute the immunoprecipitated complex and analyze by SDS-PAGE and Western blotting or mass spectrometry.

Data Presentation and Interpretation

Quantitative data from crosslinking experiments should be systematically tabulated to determine optimal conditions.

Table for Optimization of Crosslinker Concentration:

Crosslinker Conc.Monomer Band Intensity (%)Dimer Band Intensity (%)Higher-order Species (%)
0 µM10000
100 µM85150
500 µM50455
1 mM206020
5 mM54055 (with aggregation)

Intensities are determined by densitometry of SDS-PAGE bands.

Visualizations

Chemical Reaction of Crosslinking

crosslinking_reaction cluster_reactants Reactants cluster_product Product P1_SH Protein 1-Cys-SH Crosslinked_Product Protein 1-Cys-S-CH2-CH2-O-CH2-CH2-O-CH2-CH2-S-Cys-Protein 2 P1_SH->Crosslinked_Product + 2HI P2_SH Protein 2-Cys-SH P2_SH->Crosslinked_Product + 2HI Crosslinker I-CH2-CH2-O-CH2-CH2-O-CH2-CH2-I Crosslinker->Crosslinked_Product + 2HI

Caption: Reaction of this compound with cysteine residues.

Experimental Workflow for In Vitro Crosslinking

invitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Sample B Reduce Disulfides (optional) A->B C Remove Reducing Agent B->C D Add Crosslinker C->D E Incubate D->E F Quench Reaction E->F G SDS-PAGE F->G H Mass Spectrometry G->H

Caption: Workflow for in vitro protein crosslinking.

Logical Flow for Data Analysis

data_analysis_flow A Crosslinked Sample B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Database Search (e.g., pLink, Xi) C->D E Identify Crosslinked Peptides D->E F Map Crosslinks to Protein Structures E->F G Generate Distance Restraints F->G H Structural Modeling G->H

Caption: Data analysis workflow for crosslinking mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
No crosslinking observed Inactive reagent.Prepare fresh stock solution.
Insufficient crosslinker concentration.Perform a concentration titration.
Absence of accessible cysteine residues.Confirm cysteine availability via sequence analysis or mutagenesis.
Presence of reducing agents in the buffer.Ensure complete removal of DTT/BME before adding the crosslinker.
Excessive aggregation/precipitation Crosslinker concentration is too high.Reduce the crosslinker concentration and/or incubation time.
Protein concentration is too high.Lower the protein concentration.
Non-specific crosslinking.Optimize pH and temperature (lower may help).
Smearing on SDS-PAGE Heterogeneous crosslinking.This can be expected. Optimize conditions to favor specific products.
Protein degradation.Ensure protease inhibitors are used, especially in lysates.

Safety Precautions

This compound is an alkylating agent and should be handled with care. It is classified as a skin and eye irritant.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the reagent and its solutions. Work in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

References

Application Notes and Protocols for 1,2-Bis(2-iodoethoxy)ethane as a PEG-based PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex, a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable properties, including enhanced solubility, biocompatibility, and tunable length.[4] 1,2-Bis(2-iodoethoxy)ethane is a short, flexible PEG-based linker that has been successfully employed in the synthesis of potent PROTACs, such as the Bruton's tyrosine kinase (BTK) degraders MT802 and SJF620.[5] This document provides detailed application notes and protocols for the utilization of this compound in the development of novel PROTACs.

Data Presentation

The following tables summarize quantitative data for PROTACs utilizing short PEG linkers, including those with the this compound moiety, to illustrate the impact of linker composition on degradation efficacy and physicochemical properties.

Table 1: In Vitro Degradation Efficacy of BTK-Targeting PROTACs with a this compound Linker

PROTACTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MT802BTKPomalidomide (CRBN)NAMALWA1>95[6]
SJF620BTKLenalidomide analog (CRBN)NAMALWA7.9>95[5]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Physicochemical Properties of Representative PROTACs

PROTACMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Reference
MT802967.05.3204.9[6]
SJF620796.884.8188.7[5]

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a crucial role. PROTACs utilizing a this compound linker, such as MT802 and SJF620, are designed to target BTK for degradation, thereby inhibiting this pathway.

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NF_kB NF-κB Ca_PKC->NF_kB Activation Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Transcription

Caption: The B-cell receptor (BCR) signaling pathway involving BTK.

Experimental Workflow

The development and evaluation of a PROTAC using this compound as a linker follows a systematic workflow, from synthesis to in vivo studies.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_Warhead Synthesis of Warhead-Linker Intermediate Synthesis_PROTAC Final PROTAC Synthesis Synthesis_Warhead->Synthesis_PROTAC Purification Purification & Characterization (HPLC, MS, NMR) Synthesis_PROTAC->Purification Binding_Assay Target & E3 Ligase Binding Assays (e.g., TR-FRET) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, DC₅₀/Dₘₐₓ) Binding_Assay->Degradation_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay Mechanism_Assay Mechanism of Action (Ubiquitination Assay) Degradation_Assay->Mechanism_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Mechanism_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC using this compound as the linker, exemplified by the synthesis of a BTK degrader similar to SJF620. This involves the alkylation of an E3 ligase ligand with the linker, followed by coupling with the POI ligand (warhead).

Materials:

  • E3 ligase ligand with a nucleophilic handle (e.g., 5-hydroxy-isoindolinone for a lenalidomide analog)

  • This compound

  • POI ligand (warhead) with a nucleophilic handle (e.g., a BTK inhibitor with a primary or secondary amine)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (Et₃N)

  • Bovine Serum Albumin (BSA)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer, NMR)

Procedure:

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the iodo-functionalized E3 ligase ligand-linker intermediate.

Step 2: Final PROTAC Synthesis

  • Dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the POI ligand (warhead) (1.1 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to the solution to act as a base.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., NAMALWA for BTK)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., PR-619)

  • Antibody against the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation. As a control, co-treat cells with the PROTAC and a proteasome inhibitor (MG132).

  • Cell Lysis: Lyse the cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of the proteins.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody specific to the POI.

    • Add Protein A/G magnetic beads to capture the antibody-POI complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI. An increase in the ubiquitination signal in the presence of the PROTAC (especially with proteasome inhibition) confirms the mechanism of action.

References

Application Notes and Protocols for the Synthesis of PROTACs like MT802 using 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the synthesis and characterization of PROTACs similar to MT802, a potent degrader of Bruton's Tyrosine Kinase (BTK). MT802 utilizes a polyethylene glycol (PEG)-based linker derived from 1,2-Bis(2-iodoethoxy)ethane to connect the BTK-targeting ligand with a ligand for the Cereblon (CRBN) E3 ligase.

Quantitative Data Summary

The following tables summarize the key quantitative data for MT802 and related PROTACs.

CompoundTarget ProteinE3 Ligase LigandDC50 (nM) [Wild-Type BTK]DC50 (nM) [C481S Mutant BTK]Binding Affinity (IC50, nM) - BTKBinding Affinity (IC50, µM) - CRBNReference
MT802 BTKPomalidomide14.6[1]14.9[1]18.11[1]1.258[1][1][2]
SJF620 BTKPomalidomide Analog7.9Not ReportedNot ReportedNot Reported

Table 1: Biological Activity of BTK-Degrading PROTACs. DC50 represents the half-maximal degradation concentration.

Signaling Pathway

MT802 targets Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The BCR signaling cascade is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. By inducing the degradation of BTK, MT802 effectively shuts down these downstream signaling events.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation BTK->Degradation Targeted for IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival MT802 MT802 MT802->BTK Binds CRBN CRBN E3 Ligase MT802->CRBN Binds CRBN->BTK Ubiquitination Ub Ubiquitin Proteasome Proteasome

Figure 1: BTK Signaling Pathway and MT802 Mechanism of Action.

Experimental Protocols

Synthesis of MT802

The synthesis of MT802 involves a multi-step process that couples the BTK-targeting warhead, the this compound linker, and the CRBN E3 ligase ligand. The following is a representative protocol based on published synthetic routes.

MT802_Synthesis_Workflow A BTK Ligand (Warhead) D Intermediate 1 (Warhead-Linker) A->D Step 1: Alkylation (e.g., Cs₂CO₃, DMF) B This compound (Linker Precursor) B->D C CRBN Ligand (Pomalidomide derivative) E MT802 (Final PROTAC) C->E Step 2: Alkylation (e.g., K₂CO₃, DMF) D->E

Figure 2: General Synthetic Workflow for MT802.

Step 1: Synthesis of the Warhead-Linker Intermediate

This step involves the mono-alkylation of the BTK-targeting warhead with this compound.

  • Materials:

    • BTK warhead (e.g., a derivative of ibrutinib without the reactive acrylamide) (1.0 eq)

    • This compound (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the BTK warhead in anhydrous DMF, add Cs₂CO₃.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.

Step 2: Synthesis of the Final PROTAC (MT802)

This step involves the coupling of the warhead-linker intermediate with the CRBN E3 ligase ligand.

  • Materials:

    • Warhead-linker intermediate (from Step 1) (1.0 eq)

    • CRBN ligand (e.g., a pomalidomide derivative with a nucleophilic handle) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the CRBN ligand in anhydrous DMF, add K₂CO₃.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the warhead-linker intermediate in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 16-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final PROTAC, MT802.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determine the purity by analytical HPLC.

In Vitro Degradation Assay

This protocol outlines a general procedure to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.

Degradation_Assay_Workflow A Cell Seeding B PROTAC Treatment (Varying Concentrations) A->B C Incubation (e.g., 24 hours) B->C D Cell Lysis C->D E Western Blot Analysis D->E F Quantification of Protein Levels (Densitometry) E->F G DC50 & Dmax Calculation F->G

Figure 3: Workflow for In Vitro Protein Degradation Assay.

  • Cell Lines:

    • A suitable cell line endogenously expressing the target protein (e.g., a B-cell lymphoma cell line for BTK).

  • Reagents:

    • PROTAC stock solution (e.g., in DMSO).

    • Cell culture medium and supplements.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibody against the target protein (e.g., anti-BTK).

    • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • After incubation, wash the cells with PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Conclusion

The synthesis of potent and selective PROTACs like MT802 using linkers derived from this compound offers a promising strategy for targeted protein degradation. The detailed protocols and characterization methods provided in this document serve as a valuable resource for researchers in the field of drug discovery and chemical biology. Careful optimization of the linker length and composition, as well as the choice of E3 ligase ligand, is crucial for achieving optimal degradation efficiency and desirable pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Anion-Exchange Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of anion-exchange stationary phases, a critical component in chromatographic separations. Anion-exchange chromatography is a powerful technique for the purification and analysis of negatively charged molecules such as proteins, nucleic acids, and small molecule drugs. The performance of this technique is highly dependent on the properties of the stationary phase.

Introduction to Anion-Exchange Stationary Phases

Anion-exchange chromatography separates molecules based on their net negative charge.[1][2] The stationary phase consists of a solid support material, such as silica or a polymer resin, that is functionalized with positively charged groups.[1][3] These positively charged groups reversibly bind negatively charged analyte molecules. The bound molecules can then be eluted by increasing the concentration of a competing anion in the mobile phase or by changing the pH to alter the charge of the analyte or the stationary phase.[1][3]

Commonly used positively charged functional groups include quaternary amines (strong anion exchangers) and tertiary or secondary amines (weak anion exchangers).[4][5] The choice of functional group, the nature of the support material, and the density of the charged groups all influence the selectivity and capacity of the stationary phase.

Synthesis Methodologies

Several methods are employed for the synthesis of anion-exchange stationary phases. The choice of method depends on the desired properties of the final material, including particle size, porosity, and chemical stability.

Surface Modification of Silica Particles

A common approach involves the chemical modification of silica particles. This method typically involves a two-step process: silanization followed by functionalization.

Protocol 1: Synthesis of a Pyridinium-Based Silica Anion-Exchanger

This protocol describes the synthesis of a silica-based anion-exchange stationary phase functionalized with propylpyridinium groups.[4]

Materials:

  • 10 µm Davisil silica particles

  • 3-(Chloropropyl)trimethoxysilane

  • Pyridine

  • Toluene (anhydrous)

  • Methanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Oven for drying

Procedure:

  • Silanization:

    • Activate the silica particles by heating at 150°C for 4 hours to remove adsorbed water.

    • In a round-bottom flask, suspend the dried silica particles in anhydrous toluene.

    • Add 3-(chloropropyl)trimethoxysilane to the silica suspension. The molar ratio of silane to silica surface silanol groups should be optimized, but a 3-fold molar excess is a good starting point.

    • Reflux the mixture for 8-12 hours with constant stirring.

    • Allow the mixture to cool to room temperature.

    • Filter the chloropropyl-modified silica and wash thoroughly with toluene, methanol, and then water to remove unreacted silane.

    • Dry the chloropropyl silica in an oven at 60-80°C.

  • Functionalization with Pyridine:

    • Suspend the dried chloropropyl silica in an excess of pyridine.

    • Heat the mixture at reflux for 12-24 hours.

    • Cool the reaction mixture and filter the resulting pyridinium-functionalized silica.

    • Wash the stationary phase extensively with methanol and water to remove excess pyridine.

    • Dry the final anion-exchange stationary phase under vacuum at 50°C.

Characterization: The synthesized material can be characterized by thermogravimetric analysis (TGA) to determine the organic content, and by infrared (IR) and solid-state 13C and 29Si NMR spectroscopy to confirm the presence of the propylpyridinium groups.[4] The ion-exchange capacity can be determined by titration.

Polymer-Based Stationary Phases

Polymer-based stationary phases offer a high degree of chemical stability over a wide pH range. Polystyrene-divinylbenzene (PS-DVB) microspheres are a common support material.

Protocol 2: Synthesis of a Quaternary Ammonium PS-DVB Resin

This protocol details the synthesis of a strong anion-exchange resin based on PS-DVB microspheres.[6]

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) microspheres

  • Formaldehyde

  • Methanol

  • Chlorosulfonic acid

  • Trimethylamine solution

Equipment:

  • Jacketed glass reactor

  • Mechanical stirrer

  • Temperature controller

  • Filtration apparatus

Procedure:

  • Chloromethylation of PS-DVB Microspheres:

    • Suspend the PS-DVB microspheres in a mixture of methanol and formaldehyde in the jacketed reactor.

    • Cool the mixture to 0-5°C using a circulating bath.

    • Slowly add chlorosulfonic acid to the suspension while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to proceed for 4-6 hours with gentle stirring.

    • Filter the chloromethylated microspheres and wash with methanol and then water until the washings are neutral.

    • Dry the chloromethylated PS-DVB beads.

  • Amination:

    • Suspend the dried chloromethylated microspheres in an aqueous solution of trimethylamine.

    • Heat the mixture to 50-60°C and maintain for 6-8 hours with stirring.

    • Cool the reaction mixture, filter the resin, and wash thoroughly with water.

    • The resulting strong anion-exchange resin should be stored in a suitable buffer.

Characterization: The chlorine content of the chloromethylated intermediate can be determined using the Mohr method.[6] The final product can be characterized by its ion-exchange capacity, particle size distribution, and swelling properties.

Electrostatic Attachment of Latex Particles

This method involves the coating of a charged substrate, typically sulfonated PS-DVB beads, with oppositely charged latex nanoparticles functionalized with anion-exchange groups. This technique allows for the preparation of columns with longitudinal gradients in ion-exchange capacity.[7][8]

Quantitative Data Summary

The performance of an anion-exchange stationary phase is determined by several key parameters. The following table summarizes typical values for different types of stationary phases.

Stationary Phase TypeSupport MaterialFunctional GroupParticle Size (µm)Pore Size (Å)Ion-Exchange Capacity (meq/g)
Silica-BasedSilica GelPropylpyridinium5 - 10100 - 3000.5 - 1.5
Polymer-BasedPS-DVBQuaternary Ammonium5 - 15100 - 10001.0 - 3.0
Mixed-ModeHybrid SilicaC18 and Amine1.7 - 5130Not specified
Latex-CoatedSulfonated PS-DVBQuaternary Ammonium Latex6.5Non-porous substrateVariable based on latex

Experimental Workflows and Logical Relationships

The synthesis of anion-exchange stationary phases follows a logical progression of steps, from the preparation of the support material to the final functionalization.

Synthesis_Workflow cluster_silica Silica-Based Synthesis cluster_polymer Polymer-Based Synthesis Silica_Activation Silica Activation Silanization Silanization with (Chloropropyl)trimethoxysilane Silica_Activation->Silanization Functionalization_Py Functionalization with Pyridine Silanization->Functionalization_Py Final_Silica_Product Pyridinium-Silica Stationary Phase Functionalization_Py->Final_Silica_Product PS_DVB PS-DVB Microspheres Chloromethylation Chloromethylation PS_DVB->Chloromethylation Amination Amination with Trimethylamine Chloromethylation->Amination Final_Polymer_Product Quaternary Ammonium PS-DVB Resin Amination->Final_Polymer_Product

Figure 1. Synthetic workflows for silica- and polymer-based anion-exchange stationary phases.

Application in Drug Development

Anion-exchange chromatography is a valuable tool in the development and manufacturing of pharmaceutical drugs.[9][10] It is widely used for the purification of biomolecules, such as monoclonal antibodies and oligonucleotides, which are often negatively charged at neutral pH.

A generic anion-exchange chromatography method can be developed for the separation and purification of nucleotides, which are key building blocks in many drug substances.[9][10] For example, a method using a TSKgel SuperQ-5PW resin with an ammonium bicarbonate-based eluent has been successfully applied for the preparative purification of various nucleotides.[9]

The development of mixed-mode reversed-phase/anion-exchange stationary phases has also provided improved retention for polar acidic analytes, which can be challenging to separate using traditional reversed-phase chromatography.

Column Packing and Equilibration

Proper column packing and equilibration are crucial for achieving optimal chromatographic performance.

Protocol 3: Packing and Equilibration of an Anion-Exchange Column

Materials:

  • Synthesized anion-exchange stationary phase

  • Empty chromatography column

  • Slurry solvent (e.g., methanol, isopropanol)

  • Equilibration buffer (e.g., Tris buffer)[11]

  • High-pressure liquid chromatography (HPLC) system or column packing station

Procedure:

  • Slurry Preparation:

    • Prepare a slurry of the stationary phase in the chosen slurry solvent. The concentration of the slurry will depend on the column dimensions and the packing pressure.

  • Column Packing:

    • The column is typically packed using a high-pressure slurry packing technique. The slurry is forced into the empty column at a high pressure, which ensures a dense and uniform packed bed.

  • Column Equilibration:

    • Once packed, the column must be thoroughly equilibrated with the starting mobile phase (equilibration buffer).[11]

    • Equilibrate the column by pumping at least 5-10 column volumes of the equilibration buffer through the column.[11]

    • Monitor the pH and conductivity of the column effluent until they are stable and match those of the equilibration buffer.[11]

Column_Preparation_Workflow Start Synthesized Stationary Phase Slurry Prepare Slurry Start->Slurry Packing Pack Column Slurry->Packing Equilibration Equilibrate with Buffer Packing->Equilibration Ready Column Ready for Use Equilibration->Ready

Figure 2. General workflow for anion-exchange column preparation.

Conclusion

The synthesis of anion-exchange stationary phases is a versatile process that can be tailored to produce materials with a wide range of properties suitable for various applications in research, development, and quality control. The protocols and data presented here provide a foundation for the successful synthesis and application of these critical chromatographic materials. The choice of the synthetic method and the resulting stationary phase characteristics will ultimately depend on the specific separation challenge at hand.

References

Application Notes and Protocols: Synthesis of Silica-Coated Nanoparticles Utilizing 1,2-Bis(2-iodoethoxy)ethane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise engineering of nanoparticle architecture is paramount for advancements in targeted drug delivery, diagnostics, and advanced materials. Silica-coated nanoparticles offer a versatile platform due to their biocompatibility, stability, and ease of further functionalization. A robust method for controlling the size and morphology of these nanoparticles involves the use of shell-cross-linked (SCL) micelles as templates. This document provides detailed application notes and experimental protocols for the synthesis of silica-coated nanoparticles using 1,2-Bis(2-iodoethoxy)ethane (BIEE) as a covalent crosslinker for a polymeric micelle template.

BIEE is a bifunctional alkylating agent that efficiently cross-links amine-containing polymer shells of self-assembled micelles. This cross-linking "locks" the micellar structure, creating a stable template for the subsequent deposition of a silica shell. The result is the formation of uniform, silica-coated nanoparticles with tunable dimensions. The underlying principle of this method is a two-step process: first, the formation and shell cross-linking of polymer micelles, and second, the templated mineralization of silica on the surface of these cross-linked micelles.

Application and Significance

This method is particularly significant for applications requiring monodisperse nanoparticles with a well-defined core-shell structure. The ability to control the size of the initial micelle template allows for fine-tuning of the final silica-coated nanoparticle dimensions. These nanoparticles can be further functionalized for various biomedical applications, including:

  • Drug Delivery: The silica shell can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, and the core can encapsulate therapeutic agents.

  • Bioimaging: Fluorescent dyes or contrast agents can be incorporated within the core or the silica shell for diagnostic imaging applications.

  • Catalysis: The high surface area and porous nature of the silica shell can support catalytic nanoparticles or enzymes.

Experimental Protocols

This section details the protocols for the synthesis of silica-coated nanoparticles templated by BIEE-cross-linked micelles. The overall workflow consists of three main stages:

  • Formation of Polymeric Micelles.

  • Shell Cross-Linking of the Micelles with BIEE.

  • Silica Coating of the Cross-Linked Micelles.

Materials
  • Diblock copolymer: Poly[2-(dimethylamino)ethyl methacrylate]-block-poly[2-(diisopropylamino)ethyl methacrylate] (PDMA-PDPA)

  • Crosslinking agent: this compound (BIEE)

  • Silica precursor: Tetramethyl orthosilicate (TMOS) or Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Protocol 1: Formation of PDMA-PDPA Diblock Copolymer Micelles
  • Dissolution: Dissolve the PDMA-PDPA diblock copolymer in deionized water at a low pH (e.g., pH 2, adjusted with HCl) to ensure molecular dissolution of the polymer chains.

  • Micellization: Induce micelle formation by gradually increasing the pH of the solution to approximately 7.2-8.5 by the dropwise addition of NaOH. This change in pH causes the PDPA block to become hydrophobic and form the core of the micelles, while the PDMA block forms the corona.

  • Characterization: Determine the mean diameter of the resulting micelles using Dynamic Light Scattering (DLS).

Protocol 2: Shell Cross-Linking with this compound (BIEE)
  • Reaction Setup: To the aqueous solution of the PDMA-PDPA micelles at a controlled pH (e.g., 8.5-9.0), add the desired amount of this compound (BIEE). The molar ratio of BIEE to DMA residues determines the target degree of cross-linking.

  • Cross-Linking Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 3 days) to allow for the quaternization of the tertiary amine groups of the PDMA chains by the iodo groups of BIEE, forming covalent cross-links within the micelle shell.

  • Purification: The resulting shell-cross-linked (SCL) micelles can be purified by dialysis against deionized water to remove unreacted BIEE and other small molecules.

  • Characterization: Confirm the stability of the SCL micelles by DLS at a low pH (e.g., pH 2). Unlike the non-cross-linked micelles which dissociate, the SCL micelles should remain intact.

Protocol 3: Silica Coating of Shell-Cross-Linked Micelles
  • Template Preparation: Prepare an aqueous solution of the purified SCL micelles at a specific concentration (e.g., 0.25 wt%).

  • Silica Precursor Addition: To the SCL micelle solution, add the silica precursor (e.g., TMOS) under vigorous stirring. The hydrolysis and condensation of the silica precursor will be templated by the cationic surface of the SCL micelles.

  • Silica Deposition: Allow the reaction to proceed for a defined period (e.g., 20-40 minutes) at room temperature to form a uniform silica shell on the surface of the micelles.

  • Purification: Collect the resulting silica-coated nanoparticles by centrifugation. Wash the particles multiple times with ethanol and deionized water to remove any unreacted silica precursor and other byproducts.

  • Characterization: Characterize the size, morphology, and shell thickness of the final silica-coated nanoparticles using Transmission Electron Microscopy (TEM) and DLS.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of BIEE-cross-linked micelles and the resulting silica-coated nanoparticles.

Table 1: Micelle and Nanoparticle Size Characterization

SampleMean Diameter (DLS, nm)Mean Diameter (TEM, nm)
PDMA-PDPA Micelles27 - 155Not specified
Shell-Cross-Linked (SCL) Micelles3226
Silica-Coated Nanoparticles (from SCL micelles)34~35

Note: The size of the initial PDMA-PDPA micelles can be adjusted by factors such as the degree of quaternization of the PDMA block or the addition of a homopolymer before micellization.[1]

Table 2: Reaction Parameters for Silica Coating

ParameterValue
SCL Micelle Concentration0.25 wt%
Silica PrecursorTetramethyl orthosilicate (TMOS)
Reaction Time20 - 40 minutes
TemperatureRoom Temperature
pH~7.2
Resulting Silica Shell Thickness (approx.)6 - 11 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization start Start: Diblock Copolymer (PDMA-PDPA) micelle_formation 1. Micelle Formation (pH adjustment) start->micelle_formation scl 2. Shell Cross-Linking (BIEE addition) micelle_formation->scl dls Dynamic Light Scattering (DLS) - Micelle Size - SCL Stability - Final Particle Size micelle_formation->dls silica_coating 3. Silica Coating (TMOS addition) scl->silica_coating scl->dls purification 4. Purification (Centrifugation/Washing) silica_coating->purification final_product End: Silica-Coated Nanoparticles purification->final_product final_product->dls tem Transmission Electron Microscopy (TEM) - Morphology - Shell Thickness - Final Particle Size final_product->tem

Caption: Overall experimental workflow for the synthesis and characterization of silica-coated nanoparticles.

Signaling Pathway/Logical Relationship

logical_relationship cluster_template Template Formation cluster_coating Silica Coating copolymer PDMA-PDPA Diblock Copolymer micelle Self-Assembled Micelle (PDPA Core, PDMA Corona) copolymer->micelle pH increase scl_micelle Shell-Cross-Linked (SCL) Micelle micelle->scl_micelle biee This compound (BIEE) biee->scl_micelle Covalent Cross-linking silica_nanoparticle Silica-Coated Nanoparticle scl_micelle->silica_nanoparticle Acts as template tmos Tetramethyl Orthosilicate (TMOS) hydrolysis Hydrolysis & Condensation tmos->hydrolysis hydrolysis->silica_nanoparticle Deposition on template

Caption: Logical relationship of components in the templated synthesis of silica-coated nanoparticles.

Reaction Mechanism: Shell Cross-Linking

reaction_mechanism cluster_reactants Reactants cluster_product Product pdma PDMA Chain 1 (...-N(CH₃)₂-...) crosslink Cross-Linked PDMA Chains (...-N⁺(CH₃)₂(CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-N⁺(CH₃)₂-...) (2I⁻ counter-ions) pdma->crosslink Quaternization Reaction pdma2 PDMA Chain 2 (...-N(CH₃)₂-...) pdma2->crosslink Quaternization Reaction biee BIEE (I-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-I) biee->crosslink Quaternization Reaction

Caption: Reaction mechanism of PDMA shell cross-linking with BIEE via quaternization.

References

Application Notes and Protocols: The Role of 1,2-Bis(2-iodoethoxy)ethane in Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism, applications, and detailed experimental protocols for etherification reactions involving 1,2-Bis(2-iodoethoxy)ethane. This versatile reagent is a valuable tool in synthetic chemistry, particularly in the construction of crown ethers, cryptands, and as a crosslinking agent.

Introduction

This compound is a bifunctional electrophile commonly employed in etherification reactions. Its structure, featuring two primary iodo groups, makes it an excellent substrate for Williamson ether synthesis, a robust and widely used method for forming ether linkages. The polyethylene glycol (PEG)-like backbone of this molecule also imparts unique properties to the resulting products, influencing their solubility and binding characteristics.

Reaction Mechanism: Williamson Ether Synthesis

The etherification reactions involving this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis. In this reaction, a nucleophile, typically an alkoxide or phenoxide, attacks one of the electrophilic carbon atoms bearing an iodine atom. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a new carbon-oxygen bond.

The key steps of the mechanism are:

  • Deprotonation: A base is used to deprotonate a hydroxyl group (from an alcohol or a phenol) to form a more nucleophilic alkoxide or phenoxide.

  • Nucleophilic Attack: The resulting alkoxide/phenoxide attacks the primary carbon of this compound.

  • Displacement: The iodide leaving group is displaced, forming the ether linkage.

Due to the presence of two iodo groups, this reaction can occur at both ends of the this compound molecule, making it ideal for the synthesis of macrocycles or for crosslinking applications.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction ROH R-OH (Alcohol/Phenol) RO- R-O⁻ (Alkoxide/Phenoxide) ROH->RO- + Base Base Base (e.g., NaH, K2CO3) BH+ BH⁺ Base->BH+ Reagents R-O⁻ + I-CH₂CH₂OCH₂CH₂OCH₂CH₂-I (this compound) TransitionState [I···CH₂(R-O)···CH₂OCH₂CH₂OCH₂CH₂-I]⁻ Reagents:f0->TransitionState Nucleophilic Attack Product R-O-CH₂CH₂OCH₂CH₂OCH₂CH₂-I (Mono-ether product) TransitionState->Product I- I⁻ (Iodide ion) TransitionState->I- Leaving Group Departure

Caption: Williamson Ether Synthesis Mechanism

Applications

The primary applications of this compound in etherification lie in the synthesis of macrocyclic polyethers and in crosslinking various substrates.

  • Crown Ether and Cryptand Synthesis: This reagent is a key building block for constructing crown ethers and cryptands, which are known for their ability to selectively bind metal cations. The reaction of this compound with diols or diamines under high dilution conditions leads to the formation of these macrocyclic structures.

  • Crosslinking Reagent: It can be used to crosslink polymers or other molecules containing nucleophilic groups, such as hydroxyl or amine functionalities. This is particularly useful in the development of hydrogels, resins, and other polymeric materials with tailored properties.[1]

  • PROTAC Linkers: Due to its PEG-based structure, it is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

Experimental Protocols

The following protocols are provided as examples of the use of this compound in etherification reactions.

General Experimental Workflow

The general workflow for a typical etherification reaction using this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve nucleophile and base in solvent - Add this compound start->setup reaction Reaction: - Heat to reflux (e.g., 80-120°C) - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to room temperature - Filter off solids - Concentrate filtrate reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

Caption: General Experimental Workflow
Protocol 1: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6[3]

This protocol details the synthesis of a diazacrown ether, a key intermediate for more complex cryptands.

Materials:

  • 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane

  • This compound

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • Acetonitrile (anhydrous)

  • Acetone

  • Dioxane

Procedure:

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), this compound (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).[2]

  • Stir the resulting solution mechanically and heat at reflux for 21 hours.[2]

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]

  • Dissolve the crude solid in a refluxing solution of acetone–dioxane (175 mL each) and allow it to crystallize in a freezer.[2]

  • Collect the crystals (a mixture of sodium iodide and the sodium iodide complex of the product), dry them, and proceed to the next step.

  • The resulting N,N'-Dibenzyl-4,13-diaza-18-crown-6 can be further purified and debenzylated to yield 4,13-Diaza-18-crown-6.[2]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane328.4528.286
This compound369.9739.3106
Sodium Carbonate (Na₂CO₃)105.9945.3427
Sodium Iodide (NaI)149.896.443
Product Yield
N,N'-Dibenzyl-4,13-diaza-18-crown-685-95% (crude)
Preparation of this compound[3]

This reagent can be prepared from its less reactive chloro-analogue.

Materials:

  • 1,2-Bis(2-chloroethoxy)ethane

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • A mixture of 1,2-bis(2-chloroethoxy)ethane (21.3 g, 0.114 mol) and sodium iodide (37.0 g, 0.247 mol) in acetone (55 mL) is heated at reflux while stirring for 3 days.[2]

  • After cooling, the precipitate of sodium chloride is removed by filtration.

  • The acetone is removed from the filtrate by evaporation under reduced pressure.

  • The residue is dissolved in methylene chloride (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by evaporation.

  • The resulting this compound (40 g, 95% yield) is obtained as an oil and can be used without further purification.[2]

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): 3.25 (t, 4H), 3.68 (s, 4H), 3.78 (t, 4H).[2]

Safety and Handling

  • This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Perform all reactions in a well-ventilated fume hood.

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective bifunctional reagent for the synthesis of ethers, particularly macrocyclic compounds like crown ethers and cryptands. Its reactivity in Williamson ether synthesis, coupled with its PEG-like structure, makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The provided protocols offer a starting point for the application of this versatile molecule in various synthetic endeavors.

References

Step-by-Step Guide for N-alkylation with 1,2-Bis(2-iodoethoxy)ethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing N-alkylation reactions using the bifunctional linker, 1,2-Bis(2-iodoethoxy)ethane. These protocols are particularly relevant for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and macrocycles, where this reagent serves as a flexible polyethylene glycol (PEG)-based linker.

Introduction

This compound is a valuable chemical tool for introducing a flexible triethylene glycol-like spacer between two nucleophilic moieties, most commonly primary or secondary amines. The terminal iodo groups act as reactive electrophiles, susceptible to nucleophilic substitution by amines, leading to the formation of stable carbon-nitrogen bonds. This di-alkylation capability makes it an ideal crosslinking agent.

A prominent application of this compound is in the field of drug discovery, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. A notable example is its use in the synthesis of the Bruton's Tyrosine Kinase (BTK) degrader, SJF620.[1][2]

Reaction Mechanism and Principles

The N-alkylation reaction with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group. As this compound possesses two iodo groups, the reaction can occur sequentially at both ends, allowing for the coupling of two amine-containing molecules or the formation of a macrocycle if a diamine is used.

A base is typically required to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial for achieving optimal reaction yields and minimizing side reactions.

Experimental Protocols

This section provides a general protocol for the N-alkylation of a primary or secondary amine with this compound, based on its application in the synthesis of PROTACs.[1]

Materials and Reagents
  • Amine-containing substrate

  • This compound

  • Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

General N-alkylation Procedure (Monofunctional Amine)

This protocol describes the attachment of an amine-containing molecule to one end of the this compound linker.

Reaction Setup:

  • To a clean, dry reaction vessel, add the amine-containing substrate (1.0 equivalent).

  • Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents).

  • Add anhydrous DMF as the solvent. The concentration will depend on the solubility of the substrates.

  • Stir the mixture under an inert atmosphere (nitrogen or argon) for a few minutes to ensure dissolution and mixing.

  • Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

Reaction Conditions:

  • The reaction is typically carried out at room temperature. Gentle heating may be required for less reactive amines, which should be determined through reaction monitoring.

  • The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel to yield the desired mono-alkylated product.

Macrocyclization with a Diamine

This protocol outlines the synthesis of a macrocycle by reacting a diamine with this compound. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

Reaction Setup:

  • Set up two syringe pumps. In one syringe, place a solution of the diamine in a suitable anhydrous solvent. In the other syringe, place a solution of this compound in the same solvent.

  • In a large, dry reaction vessel equipped with a magnetic stirrer, add a suitable base (e.g., cesium carbonate or potassium carbonate) suspended in a large volume of the anhydrous solvent.

  • Slowly and simultaneously add the solutions of the diamine and this compound to the stirred suspension of the base over a prolonged period (e.g., 8-12 hours).

Reaction Conditions:

  • The reaction is typically performed at room temperature or slightly elevated temperatures.

  • The slow addition under high dilution conditions is critical to promote the intramolecular reaction.

Work-up and Purification:

  • After the addition is complete, continue stirring the reaction mixture overnight.

  • Filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography, to isolate the desired macrocycle.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of a heterocyclic amine with this compound, as demonstrated in the synthesis of a PROTAC intermediate.

Amine SubstrateAlkylating AgentBaseSolventTemperatureReaction TimeYield (%)Reference
5-hydroxy-iso-indolinone derivativeThis compoundCs₂CO₃DMFNot specified (likely room temp.)Not specifiedGood[1]

Note: The exact yield for this specific step was not provided in the primary text of the cited literature, but the overall yield for the multi-step synthesis was reported as "good".

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC, where this compound is used to link a warhead (target-binding ligand) to an E3 ligase ligand.

PROTAC_synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Second N-Alkylation cluster_step3 Step 3: Purification Amine Amine-containing E3 Ligase Ligand Intermediate Iodo-functionalized E3 Ligase Ligand Amine->Intermediate Reaction Linker This compound Linker->Intermediate Base Base (e.g., Cs₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Crude_PROTAC Crude PROTAC Intermediate->Crude_PROTAC Reaction Warhead Amine-containing Warhead Warhead->Crude_PROTAC Purification Chromatography Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the mechanism of action of a PROTAC molecule, which is the ultimate application of the N-alkylation reaction described.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

References

Application Notes and Protocols for Shell Cross-Linked Micelles using 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shell cross-linked (SCL) micelles are robust nanostructures with significant potential in drug delivery and other biomedical applications. Cross-linking the shell of a self-assembled block copolymer micelle "locks in" the structure, enhancing its stability against dilution and environmental changes. 1,2-Bis(2-iodoethoxy)ethane (BIEE) is a bifunctional cross-linking agent commonly used to create covalently stabilized SCL micelles. BIEE reacts with nucleophilic residues, such as tertiary amines, within the micelle shell to form quaternary ammonium cross-links. This document provides detailed application notes and protocols for the synthesis and characterization of SCL micelles using BIEE.

Mechanism of Shell Cross-Linking with BIEE

The cross-linking process involves the quaternization of tertiary amine groups present in the shell-forming block of the copolymer by the diiodoalkane, BIEE. This reaction forms stable quaternary ammonium linkages, covalently connecting adjacent polymer chains within the micelle shell.

Experimental Protocols

Protocol 1: Formation of ABC Triblock Copolymer Micelles

This protocol describes the formation of three-layer "onion-like" micelles from a poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino) methacrylate] (PEO-DMA-DEA) triblock copolymer.

Materials:

  • PEO-DMA-DEA triblock copolymer

  • Deionized water

  • HCl (0.1 M)

  • NaOH (0.1 M)

Procedure:

  • Dissolve the PEO-DMA-DEA triblock copolymer in deionized water at a desired concentration (e.g., 1.0 g/L).

  • Adjust the pH of the solution to 2.0 with 0.1 M HCl to ensure molecular dissolution of the copolymer.

  • Induce micellization by adjusting the solution pH to between 8.0 and 9.0 by the dropwise addition of 0.1 M NaOH.[1] This pH adjustment causes the deprotonation of the tertiary amine residues in the DMA and DEA blocks, leading to the formation of micelles with a DEA core, a DMA inner shell, and a PEO corona.[1]

  • Allow the micelle solution to equilibrate by stirring for at least 2 hours at room temperature.

Protocol 2: Shell Cross-Linking of Micelles with BIEE

This protocol details the cross-linking of the pre-formed micelles using this compound.

Materials:

  • Aqueous solution of PEO-DMA-DEA micelles (from Protocol 1)

  • This compound (BIEE)

Procedure:

  • To the stirred aqueous solution of micelles at pH 8.5-9.0, add the desired amount of BIEE. BIEE has low water solubility and may initially appear as droplets.[1]

  • Continue stirring the reaction mixture at room temperature. The BIEE droplets should disappear within approximately 30 minutes to form a homogeneous solution.[1]

  • Allow the cross-linking reaction to proceed for at least 3 days at room temperature with continuous stirring.[1] The BIEE selectively quaternizes the DMA residues in the inner shell, leading to the formation of stable SCL micelles.[1]

Protocol 3: Characterization of SCL Micelles

1. Dynamic Light Scattering (DLS)

  • Purpose: To determine the hydrodynamic diameter (Dh) and size distribution (polydispersity) of the micelles.

  • Procedure:

    • Dilute an aliquot of the SCL micelle solution with deionized water to an appropriate concentration.

    • Filter the diluted solution through a 0.22 µm filter to remove any dust particles.

    • Measure the particle size and polydispersity index (PDI) using a DLS instrument.

2. ¹H NMR Spectroscopy

  • Purpose: To confirm the micellar structure and the cross-linking reaction.

  • Procedure:

    • Lyophilize an aliquot of the SCL micelle solution.

    • Dissolve the dried sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum. The disappearance of the DMA N-methyl proton signal and the appearance of new signals corresponding to the quaternized amine protons confirm the cross-linking reaction.

3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology and size of the SCL micelles.

  • Procedure:

    • Place a drop of the diluted SCL micelle solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate at room temperature.

    • Optionally, stain the sample with a negative staining agent (e.g., uranyl acetate) to enhance contrast.

    • Image the dried grid using a transmission electron microscope.

Data Presentation

Table 1: Physicochemical Properties of PEO-DMA-DEA Micelles and SCL Micelles

PropertyUncross-linked MicellesShell Cross-linked (SCL) MicellesReference
Mean Hydrodynamic Diameter (Dh)27 - 84 nmVaries depending on cross-linking[1]
Polydispersity< 0.10Typically remains low[1]
Zeta PotentialpH-dependentBecomes more cationic[2]
StabilityUnstable to dilutionStable to dilution

Table 2: Influence of Cross-linking Temperature on SCL Micelle Diameter

Cross-linking Temperature (°C)Resulting SCL Micelle DiameterObservationReference
Lower TemperatureLarger DiameterLess compact structure[2]
Higher TemperatureSmaller DiameterMore compact structure[2]

Visualizations

Diagrams

G cluster_0 Micelle Formation cluster_1 Shell Cross-linking Triblock_Copolymer ABC Triblock Copolymer (e.g., PEO-DMA-DEA) Self_Assembly Self-Assembly in Aqueous Solution (pH 8-9) Triblock_Copolymer->Self_Assembly Micelle Core-Shell-Corona Micelle Self_Assembly->Micelle BIEE_Addition Addition of This compound (BIEE) Micelle->BIEE_Addition Cross-linking Reaction Quaternization Quaternization of DMA Residues BIEE_Addition->Quaternization SCL_Micelle Shell Cross-linked (SCL) Micelle Quaternization->SCL_Micelle

Caption: Experimental workflow for the formation of SCL micelles.

G Start Start: Prepare Triblock Copolymer Solution Adjust_pH_Dissolve Adjust pH to 2.0 (Molecular Dissolution) Start->Adjust_pH_Dissolve Adjust_pH_Micellize Adjust pH to 8-9 (Micelle Formation) Adjust_pH_Dissolve->Adjust_pH_Micellize Add_BIEE Add BIEE Cross-linker Adjust_pH_Micellize->Add_BIEE React Stir for 3 days at Room Temperature Add_BIEE->React Characterize Characterize SCL Micelles (DLS, NMR, TEM) React->Characterize End End: Stable SCL Micelles Characterize->End

Caption: Step-by-step protocol for SCL micelle synthesis.

G cluster_micelle Micelle Shell cluster_crosslink Cross-linked Shell DMA1 DMA Residue 1 (-N(CH₃)₂) BIEE BIEE (I-CH₂CH₂OCH₂CH₂OCH₂CH₂-I) DMA1->BIEE DMA2 DMA Residue 2 (-N(CH₃)₂) DMA2->BIEE Crosslink -CH₂CH₂OCH₂CH₂OCH₂CH₂- BIEE->Crosslink Reaction Quat_DMA1 Quaternized DMA 1 (-N⁺(CH₃)₂-) Quat_DMA2 Quaternized DMA 2 (-N⁺(CH₃)₂-) Crosslink->Quat_DMA1 Crosslink->Quat_DMA2

Caption: Chemical reaction of BIEE with DMA residues.

References

Application Notes and Protocols for Reactions Involving 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and reactions involving 1,2-Bis(2-iodoethoxy)ethane. This versatile reagent serves as a valuable crosslinking agent and a polyethylene glycol (PEG)-based linker in various synthetic applications, including the development of Proteolysis Targeting Chimeras (PROTACs), the formation of crown ethers, and the engineering of functionalized nanomaterials.

Physicochemical Properties

This compound is a dense liquid with the following properties:

PropertyValueSource
Molecular Formula C₆H₁₂I₂O₂[1]
Molecular Weight 369.97 g/mol [1]
Appearance Light yellow to brown clear liquid[2]
Density 2.028 g/mL at 25 °C[3]
Refractive Index n20/D 1.572[4]
CAS Number 36839-55-1[1]

Applications at a Glance

This compound is a key reagent in several advanced chemical syntheses:

  • PROTAC Linker: It functions as a PEG-based linker in the synthesis of potent PROTAC BTK degraders like MT802 and SJF620.[3][5][6]

  • Crown Ether Synthesis: It is a crucial building block for the macrocyclization reactions that form crown ethers, such as triaza-21-crown-7.

  • Crosslinking Agent: It is utilized in the formation of shell cross-linked (SCL) micelles and for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phases.[7]

Experimental Protocols and Data

Synthesis of PROTAC BTK Degraders

This compound serves as a linker to connect a ligand for an E3 ligase (like cereblon) and a ligand for a target protein (like Bruton's tyrosine kinase - BTK), forming a PROTAC. This bifunctional molecule recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data for PROTAC BTK Degraders:

PROTACDC₅₀ (nM)Target ProteinE3 Ligase LigandSource
MT8021BTKCereblon (CRBN)[3][5]
SJF6207.9BTKCereblon (CRBN)[3][5]

Conceptual Workflow for PROTAC Synthesis:

PROTAC_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product BTK_ligand BTK Ligand step1 Step 1: Couple BTK ligand to linker BTK_ligand->step1 CRBN_ligand CRBN Ligand step2 Step 2: Couple CRBN ligand to linker-BTK conjugate CRBN_ligand->step2 linker This compound linker->step1 step1->step2 PROTAC PROTAC Molecule (e.g., MT802) step2->PROTAC

Caption: General workflow for synthesizing a PROTAC using a bifunctional linker.

Synthesis of a Triaza-21-crown-7 Ether

This protocol details the synthesis of 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane, a triaza-21-crown-7 ether, through a macrocyclization reaction.

Experimental Protocol:

Materials:

  • A suitable diamine precursor

  • This compound

  • Anhydrous powdered potassium carbonate

  • Acetonitrile (solvent)

  • Argon gas

Procedure:

  • Set up a flask equipped with a septum and flush with argon gas before and during the reaction.

  • To a stirred mixture of the diamine precursor in acetonitrile at room temperature, add anhydrous powdered potassium carbonate (0.36 mol).

  • Stir the mixture for 15 minutes.

  • Add this compound (11.5 g, 0.031 mmol).

  • Stir the resulting mixture under reflux for 24 hours.

  • After cooling, filter the mixture under vacuum and wash the solid with 100 mL of acetonitrile.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Further purification may be required.

Logical Relationship for Crown Ether Synthesis:

Crown_Ether_Synthesis Diamine Diamine Precursor Reaction Macrocyclization Reaction (Reflux, 24h) Diamine->Reaction Linker This compound Linker->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Product Triaza-21-crown-7 Ether Reaction->Product

Caption: Key components and process for triaza-crown ether synthesis.

Synthesis of Shell Cross-Linked (SCL) Micelles

This compound is used to crosslink the shell of micelles formed from ABC triblock copolymers, enhancing their stability.[7]

Experimental Protocol:

Materials:

  • Aqueous micellar solution of a suitable ABC triblock copolymer (e.g., PEO-DMA-DEA)

  • This compound (BIEE)

  • NaOH solution to adjust pH

Procedure:

  • Prepare an aqueous micellar solution of the triblock copolymer.

  • Adjust the pH of the micellar solution to 8.5-9.0 using NaOH.

  • Add this compound (BIEE) to the micellar solution. BIEE will initially be present as droplets due to its low water solubility.

  • Stir the reaction mixture at room temperature. The BIEE droplets should disappear within approximately 30 minutes, forming a homogeneous solution.

  • Continue stirring for 3 days to ensure complete cross-linking of the inner shell of the micelles through quaternization of the amine residues.[7]

Experimental Workflow for SCL Micelle Synthesis:

SCL_Micelle_Workflow start Start micelle_prep Prepare Aqueous Micellar Solution of ABC Triblock Copolymer start->micelle_prep ph_adjust Adjust pH to 8.5-9.0 micelle_prep->ph_adjust add_biee Add this compound (BIEE) ph_adjust->add_biee stir Stir at Room Temperature for 3 Days add_biee->stir crosslinking Shell Cross-linking via Quaternization stir->crosslinking end SCL Micelles Formed crosslinking->end

Caption: Step-by-step workflow for the synthesis of shell cross-linked micelles.

Preparation of Zirconia-Based Anion-Exchange Stationary Phase

Conceptual Workflow for Stationary Phase Preparation:

Stationary_Phase_Prep cluster_materials Materials cluster_process Process cluster_result Result zirconia Porous Zirconia Particles coating Coat Zirconia with Polymer zirconia->coating polymer Polymer (e.g., Polyethyleneimine) polymer->coating crosslinker This compound crosslinking Crosslink Polymer on Surface crosslinker->crosslinking coating->crosslinking stationary_phase Anion-Exchange Stationary Phase crosslinking->stationary_phase

References

Application Notes and Protocols: The Role of Copper Chip Stabilizer in 1,2-Bis(2-iodoethoxy)ethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and handling of the copper chip stabilizer in reactions involving 1,2-Bis(2-iodoethoxy)ethane. This document outlines the dual functionality of copper as a stabilizer and a potential co-catalyst, provides detailed experimental protocols for key applications, and includes diagrams to illustrate reaction pathways and workflows.

Introduction: The Dual Role of the Copper Chip Stabilizer

This compound is a valuable bifunctional reagent, frequently employed in the synthesis of crown ethers and other macrocyclic compounds due to its flexible ethyleneoxy chain and reactive iodo functional groups. Commercial preparations of this reagent are typically supplied with a copper chip stabilizer.[1][2][3] This stabilization is crucial for two primary reasons:

  • Prevention of Peroxide Formation: Ethers are susceptible to autoxidation in the presence of air and light, leading to the formation of explosive peroxides. The copper chip acts as a scavenger for oxidizing agents, preventing the formation of these hazardous byproducts and ensuring the reagent's stability and safety during storage. The mechanism involves the reaction of atmospheric oxygen with the copper surface to form cuprous oxide, which in turn can decompose any peroxides that may have formed.

  • Inhibition of Decomposition: Organoiodine compounds can be sensitive to light and prone to decomposition, releasing free iodine which can discolor the reagent and lead to unwanted side reactions. The copper chip helps to mitigate this degradation.

Beyond its stabilizing role, copper can also play a significant part in the reactivity of this compound, particularly in reactions such as Ullmann-type couplings for ether synthesis. In these cases, the copper can act as a catalyst or co-catalyst.

Data Presentation: Stability and Reaction Considerations

ParameterWithout Copper StabilizerWith Copper Chip StabilizerRemarks
Shelf Life Significantly reduced. Prone to degradation.Extended shelf life (e.g., 24 months).[1]Storage in a cool, dark place under an inert atmosphere is recommended for both, but crucial for the unstabilized reagent.
Peroxide Formation High risk of peroxide formation upon exposure to air and light.Peroxide formation is effectively inhibited.Regular testing for peroxides is a critical safety measure for unstabilized ethers.
Appearance May develop a brown discoloration due to the formation of free iodine.Typically a clear yellow to orange-red liquid.[1]The copper chip helps to prevent the liberation of I₂.
Reaction Purity Potential for side reactions due to the presence of peroxides and free iodine.Cleaner reaction profiles with fewer byproducts.The stabilizer ensures the integrity of the starting material.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. It is essential to adapt these protocols to the specific substrates and scales used in your research.

General Handling and Removal of the Copper Stabilizer

For most applications, the copper chip can be left in the reaction mixture, especially if copper catalysis is desired or benign to the reaction. If the presence of copper is undesirable, it can be removed before use.

Protocol for Copper Chip Removal:

  • Carefully transfer the desired amount of this compound from the storage bottle to a separate, clean, and dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Using clean forceps, physically remove the copper chip from the transferred liquid.

  • The purified reagent should be used immediately to minimize exposure to air and light.

Synthesis of a Crown Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a crown ether, for example, 18-crown-6, by reacting this compound with a suitable diol.

Materials:

  • This compound (stabilized with copper chip)

  • Triethylene glycol

  • Potassium hydroxide (KOH) or sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

  • In the flask, dissolve triethylene glycol in anhydrous THF.

  • Slowly add a strong base, such as potassium hydroxide pellets or a dispersion of sodium hydride in oil, to the stirred solution at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the dialkoxide.

  • Dissolve this compound in anhydrous THF in the dropping funnel.

  • Add the solution of this compound dropwise to the refluxing reaction mixture over several hours to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.

  • After the addition is complete, continue to reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cool the reaction mixture to room temperature and quench any excess base by carefully adding water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane or chloroform) and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired crown ether.

Visualizations

Signaling Pathway of Copper Stabilization

Copper_Stabilization Mechanism of Copper Stabilization of Ethers Ether This compound Peroxide Ether Peroxides (R-O-O-R) Ether->Peroxide Autoxidation Oxygen Atmospheric Oxygen (O₂) CuprousOxide Cuprous Oxide (Cu₂O) Oxygen->CuprousOxide Oxygen->Peroxide Copper Copper Chip (Cu) Copper->CuprousOxide Reacts with Decomposition Decomposition Products (e.g., Acetic Acid) CuprousOxide->Decomposition Decomposes Peroxide->Decomposition

Caption: Copper chip stabilization mechanism for ethers.

Experimental Workflow for Crown Ether Synthesis

Crown_Ether_Synthesis_Workflow Workflow for Williamson Ether Synthesis of Crown Ethers cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Workup and Purification Diol 1. Dissolve Diol in Anhydrous Solvent Base 2. Add Strong Base (e.g., KOH) Diol->Base Alkoxide 3. Form Dialkoxide Base->Alkoxide Add_Iodoethane 4. Add this compound (dropwise) Alkoxide->Add_Iodoethane Reflux 5. Reflux for 12-24h Add_Iodoethane->Reflux Quench 6. Quench Reaction Reflux->Quench Extract 7. Solvent Extraction Quench->Extract Purify 8. Purify (Chromatography/Recrystallization) Extract->Purify Final_Product Crown Ether Purify->Final_Product

Caption: General workflow for crown ether synthesis.

Logical Relationship of Copper's Dual Role

Copper_Dual_Role Dual Role of Copper in this compound Reactions cluster_stabilizer Stabilizer Role cluster_catalyst Potential Catalytic Role Copper Copper Chip Prevents_Peroxides Prevents Peroxide Formation Copper->Prevents_Peroxides Acts as Inhibits_Decomposition Inhibits Decomposition Copper->Inhibits_Decomposition Acts as Ullmann_Coupling Ullmann-type Coupling Copper->Ullmann_Coupling Can act as Ether_Synthesis C-O Bond Formation Ullmann_Coupling->Ether_Synthesis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Bis(2-iodoethoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile bifunctional crosslinking reagent. It is frequently used in the synthesis of:

  • Macrocycles, such as crown ethers and cryptands.

  • PROTAC linkers, where it forms the polyethylene glycol (PEG) portion.

  • Cross-linked micelles and other nanoparticles.

  • Modified biomolecules and fluorescent probes.

Q2: What are the key considerations for storing this compound?

A2: this compound should be stored in a cool, dark place. It is often supplied stabilized with a copper chip to prevent decomposition. It is important to keep the container tightly sealed to protect it from moisture and light, which can cause degradation and the release of iodine.

Q3: Is this compound stable under all reaction conditions?

A3: No, it is known to be unstable under strongly basic conditions, which can lead to the elimination of hydrogen iodide (HI) and other side reactions. The choice of base is crucial for achieving a good yield.

Q4: Which bases are recommended for reactions with this compound?

A4: Weaker inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and cesium hydroxide (CsOH) are commonly used with good results. Stronger bases like sodium hydride (NaH) can be used, but reaction conditions must be carefully controlled to minimize degradation of the reagent.

Q5: What solvents are suitable for reactions involving this reagent?

A5: Polar aprotic solvents are typically the best choice. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used. The choice of solvent can influence reaction rates and yields, so it may need to be optimized for your specific reaction.

Troubleshooting Guide

Low or No Product Yield

Low or no yield is a common issue in reactions involving this compound. The following decision tree and table can help you troubleshoot the problem.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Work-up and Purification start->check_workup degraded_reagent Is this compound old or discolored? check_reagents->degraded_reagent Quality incorrect_stoichiometry Is the stoichiometry of reactants and base correct? check_reagents->incorrect_stoichiometry Stoichiometry base_issue Is the base appropriate for the substrate? check_conditions->base_issue Base temp_time_issue Are the reaction temperature and time optimized? check_conditions->temp_time_issue Temp/Time product_loss Is product being lost during extraction or chromatography? check_workup->product_loss degraded_reagent->incorrect_stoichiometry No replace_reagent Action: Use fresh, pure reagent. degraded_reagent->replace_reagent Yes incorrect_stoichiometry->check_conditions Yes adjust_stoichiometry Action: Recalculate and re-weigh reactants and base. incorrect_stoichiometry->adjust_stoichiometry No base_issue->temp_time_issue Yes change_base Action: Consider a milder base (e.g., K₂CO₃). base_issue->change_base No temp_time_issue->check_workup Yes optimize_conditions Action: Screen different temperatures and reaction times. temp_time_issue->optimize_conditions No optimize_workup Action: Modify extraction pH or change chromatography stationary/mobile phase. product_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low reaction yield.

Potential Cause Recommended Action
Degradation of this compound Use fresh reagent. The liquid should be colorless to pale yellow. A dark brown color indicates decomposition.
Inappropriate Base If you are using a strong base like NaH and observing low yields, consider switching to a milder base such as K₂CO₃ or CsOH to prevent reagent decomposition.
Sub-optimal Reaction Temperature Reactions are often run at elevated temperatures (e.g., reflux). If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can promote side reactions.
Incorrect Stoichiometry Ensure that the molar ratios of your nucleophile, this compound, and base are correct for the desired reaction (e.g., 1:1 for macrocyclization, or 2:1 for dinuclear compounds).
Moisture in the Reaction Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction. Try adjusting the pH or using a different extraction solvent. For purification, consider alternative chromatography methods.

Data on Reaction Conditions and Yields

The following table summarizes reaction conditions and corresponding yields from various literature sources. This data can serve as a starting point for optimizing your own reactions.

Reactants Base Solvent Temperature Time (h) Yield (%)
BiotinNaHDMSO25°C1465
(-)-MorphineNaHDMSORoom Temp-35
m-Phenylenediamine-Ethanol---
Diol PrecursorK₂CO₃DMFRoom Temp23-
Bis-TTF PrecursorCsOH·H₂ODMF/MethanolRoom Temp576
N-Methylpiperidine-Acetonitrile70-75°C24-

Experimental Protocols

General Protocol for Macrocyclization

This protocol provides a general workflow for a macrocyclization reaction using this compound.

ExperimentalWorkflow start Start dissolve_nucleophile 1. Dissolve nucleophile and base in anhydrous solvent under inert atmosphere. start->dissolve_nucleophile add_reagent 2. Add this compound dropwise. dissolve_nucleophile->add_reagent react 3. Heat the reaction mixture to the desired temperature and stir. add_reagent->react monitor 4. Monitor reaction progress by TLC or LC-MS. react->monitor workup 5. Perform aqueous work-up. monitor->workup purify 6. Purify the crude product by column chromatography. workup->purify characterize 7. Characterize the final product. purify->characterize end End characterize->end

Caption: General experimental workflow for macrocyclization.

Methodology:

  • Preparation: To a solution of the dinucleophilic starting material in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., powdered anhydrous K₂CO₃). The reaction should be carried out under an inert atmosphere (N₂ or Ar).

  • Addition of Reagent: Slowly add a solution of this compound (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to the desired temperature (this may range from room temperature to reflux) and maintain stirring for the required reaction time (typically monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or alumina.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and HRMS).

Technical Support Center: Synthesis of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(2-iodoethoxy)ethane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a Finkelstein reaction from 1,2-bis(2-chloroethoxy)ethane, can stem from several factors:

  • Incomplete Reaction: The conversion of the dichloro starting material to the diiodo product may be incomplete.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may promote side reactions. A temperature of around 50-60 °C is a good starting point.

      • Use a Stoichiometric Excess of Sodium Iodide: Using a slight excess of sodium iodide can help drive the equilibrium towards the product.

  • Side Reactions: The most common side reaction is elimination (E2 mechanism), which is favored by higher temperatures and the presence of strong bases.

    • Troubleshooting:

      • Control Temperature: Avoid excessive heating of the reaction mixture.

      • Ensure Anhydrous Conditions: Water can interfere with the reaction and potentially lead to hydrolysis of the product. Use dry acetone and ensure all glassware is thoroughly dried.

  • Loss During Work-up and Purification: The product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • Efficient Extraction: Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane or diethyl ether.

      • Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from any impurities.

Q2: I am observing an unexpected impurity in my final product. What could it be and how can I identify it?

A2: The most likely impurities are side products from elimination reactions or unreacted starting material.

  • Potential Side Products:

    • 2-(2-iodoethoxy)vinyl ether: Formed by the elimination of one molecule of HI.

    • 1,2-Bis(vinyloxy)ethane: Formed by the elimination of two molecules of HI.

    • Unreacted 1,2-bis(2-chloroethoxy)ethane: If the reaction did not go to completion.

  • Identification:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for identifying organic molecules. The presence of vinyl protons (typically in the 4-7 ppm region in ¹H NMR) would indicate the presence of elimination products.

    • Mass Spectrometry (MS): Can help determine the molecular weight of the impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.

Q3: The color of my reaction mixture is turning dark brown/purple. Is this normal?

A3: A color change to brown or purple during the reaction is often observed and is generally not a cause for concern. This is typically due to the formation of a small amount of iodine (I₂) from the oxidation of iodide ions. Commercial grades of this compound are often stabilized with copper turnings to prevent decomposition and discoloration.

Q4: How can I effectively purify the final product?

A4: The purification of this compound typically involves the following steps:

  • Filtration: After the reaction is complete, the precipitated sodium chloride is removed by filtration.

  • Solvent Removal: The solvent (acetone) is removed from the filtrate under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. A wash with a dilute solution of sodium thiosulfate can be used to remove any traces of iodine.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the physical and spectral properties of the target product and potential side products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR Chemical Shifts (δ, ppm)
This compound C₆H₁₂I₂O₂369.97Decomposes upon heating~3.2-3.4 (t, 4H, -CH₂I), ~3.6-3.8 (m, 8H, -OCH₂CH₂O- and -OCH₂-)
2-(2-Iodoethoxy)vinyl etherC₄H₇IO214.00Not readily availableVinyl protons: ~4.0-6.5; -OCH₂-: ~3.8; -CH₂I: ~3.3
1,2-Bis(vinyloxy)ethaneC₆H₁₀O₂114.14126-128Vinyl protons: ~4.0-6.5; -OCH₂CH₂O-: ~3.9
1,2-Bis(2-chloroethoxy)ethaneC₆H₁₂Cl₂O₂187.06243-245~3.6-3.8 (m, 12H)

Note: NMR data are approximate and can vary depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol is a representative procedure based on the principles of the Finkelstein reaction.

Materials:

  • 1,2-Bis(2-chloroethoxy)ethane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(2-chloroethoxy)ethane in anhydrous acetone.

  • Add a 2.5-fold molar excess of anhydrous sodium iodide to the solution.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. A white precipitate of sodium chloride will form as the reaction proceeds.

  • After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visual Diagrams

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 1,2-Bis(2-chloroethoxy)ethane Reagent NaI / Acetone Product This compound Start->Product Finkelstein Reaction (SN2) Side_Product_1 2-(2-Iodoethoxy)vinyl ether Start->Side_Product_1 E2 Elimination (-HI) Product->Side_Product_1 E2 Elimination (-HI) Side_Product_2 1,2-Bis(vinyloxy)ethane Side_Product_1->Side_Product_2 E2 Elimination (-HI)

Caption: Reaction pathway for the synthesis of this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase reaction time or temperature. Consider adding more NaI. Incomplete->Action_Incomplete Check_Impurities Analyze Impurities (NMR, MS) Complete->Check_Impurities Elimination Elimination Products Detected Check_Impurities->Elimination Vinyl Signals Starting_Material Starting Material Detected Check_Impurities->Starting_Material Dichloro Signals Action_Elimination Reduce reaction temperature. Ensure anhydrous conditions. Elimination->Action_Elimination Action_SM See 'Incomplete Reaction' actions. Starting_Material->Action_SM Check_Workup Review Work-up & Purification Action_Elimination->Check_Workup Action_SM->Check_Workup Workup_OK Optimize extraction and purification steps. Check_Workup->Workup_OK

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimizing PROTAC Synthesis with 1,2-Bis(2-iodoethoxy)ethane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy. The flexible, PEG-based linker precursor, 1,2-Bis(2-iodoethoxy)ethane, is a popular choice for connecting a target protein ligand to an E3 ligase ligand, as exemplified in the synthesis of potent BTK degraders like MT802 and SJF620. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the specific challenges of working with this di-iodinated linker.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of PROTACs using this compound. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: Low Yield of the Mono-Alkylated Intermediate

Question: I am reacting my E3 ligase ligand (containing a nucleophilic handle, e.g., a phenol or amine) with an excess of this compound, but I am observing a low yield of the desired mono-substituted product and a significant amount of starting material remains.

Potential Cause Recommended Solution Experimental Protocol
Insufficient Base Strength or Solubility Use a stronger, non-nucleophilic base or improve its solubility. While potassium carbonate is commonly used, bases like cesium carbonate or DBU may be more effective, especially with less acidic nucleophiles.To a solution of the E3 ligase ligand (1 eq.) in anhydrous DMF, add cesium carbonate (2-3 eq.) and stir at room temperature for 30 minutes. Then, add a solution of this compound (3-5 eq.) in DMF and heat the reaction to 50-70 °C. Monitor by TLC or LC-MS.
Low Reaction Temperature The reactivity of the iodide is temperature-dependent. Increasing the temperature can significantly improve the reaction rate.Following the addition of this compound, gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each stage. Be mindful of potential degradation of starting materials at excessive temperatures.
Steric Hindrance The nucleophilic site on the E3 ligase ligand may be sterically hindered, slowing down the reaction.Prolong the reaction time and consider using a higher boiling point solvent like DMSO to allow for higher reaction temperatures.

Problem 2: Formation of Di-Substituted Byproduct

Question: My reaction is producing a significant amount of the di-substituted product where two molecules of my E3 ligase ligand have reacted with one molecule of this compound.

Potential Cause Recommended Solution Experimental Protocol
Incorrect Stoichiometry Using a significant excess of the di-iodinated linker is crucial to favor mono-alkylation.Use at least a 3- to 5-fold excess of this compound relative to the E3 ligase ligand. The excess linker can be removed during workup or purification.
High Concentration High concentrations of reactants can favor the bimolecular reaction leading to the di-substituted product.Perform the reaction at a lower concentration (e.g., 0.05-0.1 M) to reduce the probability of a second substitution.

Problem 3: Low Yield in the Second Alkylation Step (PROTAC Formation)

Question: I have successfully synthesized the mono-alkylated intermediate, but the subsequent reaction with my target protein ligand (containing a nucleophile) is giving a low yield of the final PROTAC.

Potential Cause Recommended Solution Experimental Protocol
Deactivation of the Second Iodide The reactivity of the second iodide in the mono-alkylated intermediate might be lower than the starting di-iodide.Use a more forcing set of reaction conditions for the second step. This can include a stronger base, higher temperature, and longer reaction time compared to the first alkylation.
Competing Elimination Reaction Under strongly basic conditions and high temperatures, an elimination reaction (E2) can compete with the desired substitution (SN2), leading to an alkene byproduct.Use a non-nucleophilic, sterically hindered base like DBU or proton sponge to minimize elimination. Also, avoid excessively high temperatures if possible.
Poor Solubility of Reactants The mono-alkylated intermediate and the target protein ligand may have different solubility profiles, hindering the reaction.Screen different polar aprotic solvents like DMF, DMSO, or NMP to find a system where both reactants are fully solvated.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction order when synthesizing a PROTAC with this compound?

Generally, the synthesis involves a two-step sequential alkylation. First, the E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide) is reacted with an excess of this compound to form the mono-alkylated intermediate. This intermediate is then purified and subsequently reacted with the target protein ligand to form the final PROTAC. This order is often preferred to avoid the formation of a dimeric target protein ligand byproduct.

Q2: How can I effectively purify the mono-alkylated intermediate from the excess this compound?

Standard silica gel column chromatography is typically effective. The excess this compound is relatively non-polar and will elute much faster than the more polar mono-alkylated product. A solvent system of hexanes and ethyl acetate is a good starting point for method development.

Q3: Are there any common side reactions to be aware of?

Besides the formation of the di-substituted byproduct, potential side reactions include elimination reactions under harsh basic conditions and high temperatures, leading to the formation of a vinyl ether. Additionally, if your ligands contain other nucleophilic functional groups, protection strategies may be necessary to avoid unwanted side reactions.

Q4: What analytical techniques are best for monitoring the reaction progress?

Both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. LC-MS is particularly useful for confirming the masses of the starting materials, intermediates, and the final product, which is crucial for distinguishing between mono- and di-substituted products.

Experimental Protocols

Protocol 1: General Procedure for Mono-Alkylation of a Phenolic E3 Ligase Ligand

  • To a solution of the phenolic E3 ligase ligand (1.0 eq) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the mono-alkylated intermediate.

Protocol 2: General Procedure for the Synthesis of the Final PROTAC

  • To a solution of the mono-alkylated intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF (0.1 M), add cesium carbonate (3.0 eq).

  • Stir the reaction mixture at 60-80 °C under an inert atmosphere.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by preparative HPLC to obtain the final PROTAC.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a di-iodinated linker.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with Nucleophile) Reaction1 1 E3_Ligand->Reaction1 Linker This compound (Excess) Linker->Reaction1 Intermediate Mono-alkylated Intermediate Reaction1->Intermediate Alkylation Purification1 Purification Intermediate->Purification1 Reaction2 2 Purification1->Reaction2 Target_Ligand Target Protein Ligand (with Nucleophile) Target_Ligand->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC Alkylation Purification2 Purification PROTAC->Purification2

Caption: General workflow for two-step PROTAC synthesis.

Signaling Pathway of a PROTAC

This diagram illustrates the mechanism of action of a PROTAC in inducing targeted protein degradation.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

How to remove unreacted 1,2-Bis(2-iodoethoxy)ethane from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1,2-Bis(2-iodoethoxy)ethane from their reaction products.

Troubleshooting and FAQs

Q1: My initial work-up did not remove all the unreacted this compound. What is the next step?

A1: If a simple aqueous wash was insufficient, it is likely due to the organic-soluble nature of this compound. The choice of a subsequent purification step depends on the properties of your desired product. Refer to the decision workflow below to select an appropriate secondary purification method such as chromatography, liquid-liquid extraction, or vacuum distillation.

Q2: I am trying to purify a PROTAC molecule containing a PEG linker derived from this compound. Which purification method is most suitable?

A2: For complex molecules like PROTACs, which often have high molecular weights and may be sensitive to heat, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.[1][] This technique separates compounds based on their hydrophobicity and can provide high purity of the final product. Preparative HPLC can be used to isolate the desired PROTAC from the unreacted linker.[1]

Q3: Can I use distillation to remove this compound?

A3: Yes, vacuum distillation can be a viable option if your product has a significantly higher boiling point or is non-volatile. This compound has a high boiling point at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition of both the starting material and potentially your product.[3] This method is generally suitable for thermally stable products.

Q4: My product is also an alkyl iodide. How can I selectively remove the unreacted this compound?

A4: Separating two alkyl iodides can be challenging. The optimal method will depend on the differences in their physical properties. If there is a sufficient difference in polarity, column chromatography on silica gel (normal phase) or C18-functionalized silica (reverse phase) can be effective. Fractional vacuum distillation may also be an option if their boiling points differ significantly.

Q5: Are there any chemical methods to quench the unreacted this compound before purification?

A5: Yes, a chemical quench can be employed to convert the unreacted this compound into a more easily separable species. You can add a nucleophilic scavenger to the reaction mixture upon completion. For instance, adding a small amount of a primary or secondary amine (e.g., diethylamine) or a thiol (e.g., thiophenol) will react with the electrophilic alkyl iodide, forming a more polar product that can be more readily removed by an aqueous extraction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂I₂O₂
Molecular Weight369.97 g/mol [4]
AppearanceClear yellow to orange-red liquid[5]
Density2.028 g/mL at 25 °C[6]
Boiling Point>150 °C (requires vacuum for distillation)[3]
Refractive Indexn20/D 1.572 (lit.)[6]
SolubilitySparingly soluble in water; soluble in most organic solvents.[7][8]

Table 2: Suggested Starting Conditions for Chromatographic Purification

Chromatography ModeStationary PhaseMobile Phase Eluent AMobile Phase Eluent BGradient Suggestion
Reverse Phase HPLC C18Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidStart with a high concentration of A, and gradually increase B.
Normal Phase Flash Chromatography Silica GelHexanesEthyl AcetateStart with 100% Hexanes and gradually increase the percentage of Ethyl Acetate.

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol is a first-step purification to remove water-soluble impurities and can be attempted before more advanced techniques.

  • Transfer Reaction Mixture : Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilution : Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash : Add an equal volume of deionized water to the separatory funnel.

  • Extraction : Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separate Layers : Drain the lower organic layer. If your organic solvent is less dense than water, your product will be in the upper layer.

  • Repeat : Repeat the washing step 2-3 times with fresh deionized water.

  • Brine Wash : Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of polar to moderately polar products, such as PROTACs.

  • Sample Preparation : Dissolve the crude product in a suitable solvent, such as DMSO or the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Column : Use a C18 stationary phase column.

  • Mobile Phase :

    • Eluent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Eluent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Elution : Start with a mobile phase composition rich in Eluent A (e.g., 95% A, 5% B). Over 20-30 minutes, run a linear gradient to increase the concentration of Eluent B (e.g., to 95% B).

  • Detection : Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection : Collect the fractions corresponding to the peak of the desired product.

  • Solvent Removal : Combine the collected fractions and remove the solvent under reduced pressure, followed by lyophilization if necessary, to obtain the purified product.

Protocol 3: Vacuum Distillation

This method is applicable for thermally stable, non-volatile products where the unreacted this compound can be distilled off.

  • Apparatus Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Crude Material : Place the crude product in the distillation flask.

  • Vacuum Application : Gradually apply a vacuum to the system.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Distillation : The unreacted this compound will begin to distill at its boiling point under the applied vacuum.

  • Collection : Collect the distilled this compound in the receiving flask.

  • Completion : Once the distillation of the unreacted starting material is complete, the temperature may rise to the boiling point of the product, or the distillation rate will significantly decrease. At this point, stop the heating and carefully release the vacuum.

  • Product Recovery : The purified product remains in the distillation flask.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture product_properties Assess Product Properties: - Thermal Stability - Polarity - Volatility start->product_properties distillation Vacuum Distillation product_properties->distillation Product is non-volatile & thermally stable chromatography Chromatography product_properties->chromatography Product is soluble & has different polarity extraction Liquid-Liquid Extraction (with chemical quench) product_properties->extraction Product is stable to nucleophilic quench end_distill Purified Product distillation->end_distill product_polar Is the product polar? chromatography->product_polar end_extract Purified Product extraction->end_extract rp_hplc Reverse-Phase HPLC product_polar->rp_hplc Yes np_flash Normal-Phase Flash Chromatography product_polar->np_flash No end_rp Purified Product rp_hplc->end_rp end_np Purified Product np_flash->end_np

Caption: Decision workflow for selecting a purification method.

References

Managing the reactivity of the terminal iodides in 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Bis(2-iodoethoxy)ethane (BIEE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of BIEE's terminal iodides in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BIEE) and what are its primary applications?

A1: this compound, with CAS number 36839-55-1, is a bifunctional alkylating agent.[1][2] It is commonly used as a crosslinking reagent and as a flexible linker in chemical synthesis.[1][3] Its structure, featuring two reactive terminal iodides, makes it particularly useful for the synthesis of macrocycles like crown ethers and in the development of PROTACs (Proteolysis Targeting Chimeras) as a PEG-based linker.[4][5]

Q2: What makes the terminal iodides of BIEE so reactive?

A2: The terminal iodides in BIEE are primary alkyl iodides. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, and the iodide ion (I-) is an excellent leaving group, making the terminal carbons highly susceptible to nucleophilic attack.[6] This inherent reactivity facilitates high yields in nucleophilic substitution reactions.

Q3: What type of reactions does BIEE typically undergo?

A3: BIEE primarily undergoes bimolecular nucleophilic substitution (SN2) reactions.[7][8][9] This is characteristic of primary alkyl halides. In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step.[7]

Q4: How should BIEE be handled and stored?

A4: BIEE should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2][3] It is known to be a skin and eye irritant and may cause respiratory irritation.[2][3] The compound is often supplied stabilized with copper chips and should be stored under recommended conditions, typically in a cool, dry place away from light.[10]

Troubleshooting Guide

Q5: My reaction with BIEE is slow or incomplete. What are the possible causes and solutions?

A5: Several factors can lead to slow or incomplete reactions. Consider the following:

  • Nucleophile Strength: The nucleophile may not be strong enough. The reactivity of nucleophiles is a key factor in SN2 reactions.

    • Solution: If possible, switch to a stronger nucleophile. For alcohols or amines, deprotonation with a suitable base to form the corresponding alkoxide or amide will significantly increase nucleophilicity.[7][8]

  • Solvent Choice: The solvent plays a crucial role.

    • Solution: Use a polar apathetic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[11] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: The reaction temperature may be too low.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions like elimination.

Q6: I am observing low yields and the formation of side products. What is happening?

A6: Low yields can be attributed to side reactions, primarily elimination (E2) reactions, or the formation of multiple products.

  • Elimination Reactions: Strong, bulky bases can promote the E2 mechanism, leading to the formation of an alkene.[12]

    • Solution: Use a less sterically hindered base or a weaker base if a strong base is not essential for nucleophile generation. Running the reaction at a lower temperature can also favor the SN2 pathway over E2.

  • Multiple Alkylations: If your nucleophile has multiple reactive sites, or if you are aiming for mono-alkylation, you might be getting di-substituted products.

    • Solution: Adjust the stoichiometry. Use a large excess of the nucleophile to favor mono-substitution. Conversely, to favor di-substitution (e.g., in cyclization reactions), use a 1:1 stoichiometry of the nucleophile and BIEE under high dilution conditions.

Q7: How can I favor cyclization over polymerization when using BIEE with a di-nucleophile?

A7: To promote intramolecular cyclization and minimize intermolecular polymerization, the principle of high dilution is key.

  • Solution: Add the reactants (BIEE and the di-nucleophile) slowly and separately to a large volume of solvent. This maintains a low concentration of the reactants, making it statistically more likely for the ends of the same molecule to react with each other rather than with another molecule.

Data Presentation

Table 1: Recommended Solvents for Reactions with BIEE

SolventTypeRationale for Use
Dimethylformamide (DMF)Polar AproticExcellent for SN2 reactions; solubilizes many organic and inorganic reactants.
Dimethyl sulfoxide (DMSO)Polar AproticHigh boiling point allows for a wide range of reaction temperatures; strongly solvates cations.[9]
Acetonitrile (MeCN)Polar AproticGood for SN2 reactions; relatively low boiling point makes it easy to remove post-reaction.
Tetrahydrofuran (THF)Polar AproticA common solvent for Williamson ether synthesis, especially with alkoxides.[13]

Table 2: Typical Reaction Conditions for Nucleophilic Substitution on BIEE

ParameterConditionRationale
Temperature 25°C to 80°CRoom temperature is often sufficient. Gentle heating can increase the rate, but higher temperatures may promote side reactions.[14]
Base (if required) K₂CO₃, NaH, KOtBuK₂CO₃ is a mild base suitable for many reactions. NaH is a strong, non-nucleophilic base for deprotonating alcohols.[15][16]
Concentration 0.01 M - 0.1 MHigh dilution conditions (e.g., <0.05 M) are crucial for cyclization reactions to minimize polymerization.
Reaction Time 12 - 48 hoursReactions are typically monitored by TLC or LC-MS to determine completion.

Experimental Protocols

Protocol: Synthesis of a Diaza-Crown Ether using BIEE

This protocol describes a general procedure for the synthesis of a simple diaza-crown ether, such as 1,7,10,16-tetraoxa-4,13-diazacyclooctadecane, through the reaction of BIEE with a corresponding diamine.

Materials:

  • 1,2-Bis(2-aminoethoxy)ethane

  • This compound (BIEE)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.

  • Add 500 mL of anhydrous acetonitrile to the flask and bring it to a gentle reflux.

  • Prepare two separate solutions:

    • Solution A: Dissolve 1 equivalent of 1,2-bis(2-aminoethoxy)ethane in 100 mL of anhydrous acetonitrile.

    • Solution B: Dissolve 1 equivalent of BIEE in 100 mL of anhydrous acetonitrile.

  • Add 5 equivalents of finely powdered anhydrous potassium carbonate to the refluxing acetonitrile in the reaction flask.

  • Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred reaction mixture over a period of 8-10 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetonitrile and combine the filtrates.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Caption: SN2 reaction mechanism of BIEE with a nucleophile.

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Condenser, Syringe Pumps) B 2. Add Solvent & Base (e.g., MeCN, K₂CO₃) A->B C 3. Slow Addition of Reactants (BIEE & Nucleophile in Solvent) B->C D 4. Reflux & Monitor (e.g., 24-48h, TLC/LC-MS) C->D E 5. Work-up (Filter, Evaporate Solvent) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for reactions involving BIEE.

Troubleshooting_Tree Start Problem with BIEE Reaction Issue What is the main issue? Start->Issue Slow Slow/Incomplete Reaction Issue->Slow Slow LowYield Low Yield/Side Products Issue->LowYield Low Yield CheckNucleophile Is the nucleophile strong enough? Slow->CheckNucleophile CheckBase Is a bulky/strong base used? LowYield->CheckBase CheckSolvent Is the solvent polar aprotic? CheckNucleophile->CheckSolvent Yes StrengthenNu Solution: Increase nucleophilicity (e.g., deprotonate) CheckNucleophile->StrengthenNu No CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes ChangeSolvent Solution: Switch to DMF, DMSO, or MeCN CheckSolvent->ChangeSolvent No IncreaseTemp Solution: Increase temperature cautiously CheckTemp->IncreaseTemp No CheckStoichiometry Is stoichiometry correct for desired product? CheckBase->CheckStoichiometry No ChangeBase Solution: Use a less hindered base or lower temperature to avoid E2 CheckBase->ChangeBase Yes AdjustStoichiometry Solution: Use excess nucleophile for mono-alkylation or high dilution for cyclization CheckStoichiometry->AdjustStoichiometry No

Caption: Troubleshooting decision tree for BIEE reactions.

References

Troubleshooting low solubility of 1,2-Bis(2-iodoethoxy)ethane in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are utilizing 1,2-Bis(2-iodoethoxy)ethane in their experiments.

Troubleshooting Guide for Low Solubility

Low solubility of this compound in a reaction medium can lead to incomplete reactions, low yields, and difficulty in product purification. This guide provides a systematic approach to address these challenges.

Issue: this compound is not dissolving or is precipitating out of the reaction mixture.

This is a common challenge that can often be addressed by optimizing the solvent system and reaction conditions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Initial Observation cluster_solvent Solvent System Optimization cluster_conditions Reaction Condition Adjustment cluster_reagent Reagent & Purity Check cluster_outcome Resolution start Low Solubility or Precipitation of This compound solvent_choice Is the solvent appropriate? (See Table 1 for guidance) start->solvent_choice solvent_mixture Consider a co-solvent system. (e.g., Acetonitrile/DMF) solvent_choice->solvent_mixture No temperature Increase reaction temperature. (e.g., Reflux) solvent_choice->temperature Yes solvent_polarity Adjust polarity of the reaction medium. solvent_mixture->solvent_polarity solvent_polarity->temperature stirring Ensure vigorous stirring. temperature->stirring addition_rate Add this compound slowly to the heated reaction mixture. stirring->addition_rate reagent_purity Verify the purity of This compound. addition_rate->reagent_purity hygroscopic Ensure anhydrous conditions if necessary. reagent_purity->hygroscopic resolved Issue Resolved: Homogeneous reaction mixture. hygroscopic->resolved

Caption: A stepwise workflow for addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data is not widely published, empirical evidence from synthetic procedures suggests that this compound, a liquid at room temperature, is soluble in a range of organic solvents. It has been successfully used in reactions with acetonitrile as the solvent.[1] Its structure, containing ether linkages and terminal iodine atoms, suggests it is a relatively polar molecule.

Q2: In which organic solvents is this compound likely to be soluble?

Based on its use in organic synthesis, this compound is expected to be soluble in polar aprotic solvents. The following table provides a qualitative guide to its expected solubility.

Data Presentation: Qualitative Solubility of this compound

SolventExpected SolubilityNotes
AcetonitrileSolubleHas been used as a reaction solvent, potentially with heating (reflux).[1]
Methylene ChlorideSolubleUsed as an extraction solvent in a workup procedure involving this reagent.[1]
TolueneLikely SolubleUsed in a mixed solvent system for chromatographic purification.[1]
EthanolLikely SolubleUsed in a mixed solvent system for chromatographic purification.[1]
Dimethylformamide (DMF)Likely SolubleA common polar aprotic solvent for similar crosslinking reactions.
Dimethyl Sulfoxide (DMSO)Likely SolubleA strong polar aprotic solvent capable of dissolving a wide range of reagents.
Tetrahydrofuran (THF)Likely SolubleA common ether solvent, though potentially less polar than acetonitrile or DMF.
WaterInsolubleExpected to have very low solubility in water due to its nonpolar hydrocarbon backbone.

Q3: My reaction is sluggish. Could this be related to the solubility of this compound?

Yes, poor solubility can lead to a low effective concentration of the reagent in the reaction mixture, resulting in slow reaction rates. If you observe that the reagent is not fully dissolved, or if the reaction mixture is cloudy, addressing the solubility issue by changing the solvent or increasing the temperature is recommended.

Q4: I am observing the formation of a precipitate during my reaction. What should I do?

Precipitation could be your product forming, a salt byproduct, or the starting material crashing out of solution. If you suspect it is the this compound, you can try the following:

  • Increase the temperature: Gently heat the reaction mixture to see if the precipitate redissolves.

  • Add a co-solvent: If your reaction chemistry allows, adding a small amount of a stronger solubilizing solvent like DMF or DMSO might help.

  • Check for side reactions: The precipitate could be the result of an undesired reaction. Analyze the precipitate if possible.

Q5: Are there any specific handling recommendations for this compound?

As with many iodo-compounds, it is advisable to store this compound in a cool, dark place to prevent potential decomposition. It is also recommended to handle it in a well-ventilated fume hood.

Experimental Protocol: A Representative Crosslinking Reaction

This protocol is based on a published procedure and describes a typical application of this compound in a cyclization reaction.[1]

Objective: To synthesize a macrocyclic compound via N-alkylation using this compound as the crosslinking agent.

Materials:

  • A suitable diamine starting material

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine diamine starting material and acetonitrile in a dry flask. add_base Add anhydrous K₂CO₃. setup->add_base add_reagent Add this compound. add_base->add_reagent reflux Heat the mixture to reflux and stir for 24 hours. add_reagent->reflux cool_filter Cool the reaction mixture and filter off the solid. reflux->cool_filter concentrate Remove the solvent (e.g., rotary evaporator). cool_filter->concentrate extract_purify Perform extraction and chromatographic purification. concentrate->extract_purify

Caption: A general workflow for a crosslinking reaction using this compound.

Methodology:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, combine the diamine starting material with anhydrous acetonitrile.

  • Addition of Base: To the stirred solution, add anhydrous powdered potassium carbonate. Stir the mixture for 15 minutes at room temperature.

  • Addition of Crosslinker: Add this compound to the reaction mixture.

  • Reaction: Heat the resulting mixture to reflux and maintain vigorous stirring for 24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove the potassium carbonate and other insoluble salts. Wash the solid with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by a suitable method, such as extraction followed by column chromatography.[1]

Note: This is a general procedure and may require optimization for different starting materials and desired products. The key to success is ensuring that all reactants are sufficiently soluble in the chosen solvent system under the reaction conditions.

References

Impact of protic vs aprotic solvents on 1,2-Bis(2-iodoethoxy)ethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Bis(2-iodoethoxy)ethane, with a particular focus on the impact of protic versus aprotic solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: Reactions involving this compound, a primary alkyl dihalide, predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a one-step process where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously. Due to the primary nature of the electrophilic carbons, carbocation formation required for an SN1 mechanism is highly unfavorable.

Q2: Why is the choice of solvent so critical in these reactions?

A2: The solvent plays a crucial role in stabilizing the reactants and transition state of an SN2 reaction. The choice between a protic and an aprotic solvent can significantly impact the reaction rate and the final product yield. Protic solvents can solvate the nucleophile, reducing its reactivity, while polar aprotic solvents can enhance nucleophilicity, leading to a faster and more efficient reaction.[1][2][3]

Q3: Which type of solvent is generally recommended for reactions with this compound?

A3: For SN2 reactions, including those with this compound, polar aprotic solvents are highly recommended.[3] Common choices include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents effectively dissolve ionic nucleophiles while poorly solvating the anionic component, leaving it "naked" and more reactive.[4]

Q4: Can I use a protic solvent for my reaction?

A4: While it is possible to use protic solvents like water, ethanol, or methanol, it is generally not advised for SN2 reactions with this compound. Protic solvents contain acidic protons (e.g., O-H or N-H bonds) that can form hydrogen bonds with the nucleophile.[2][5][6] This "caging" of the nucleophile stabilizes it and increases the activation energy of the reaction, leading to significantly slower reaction rates and lower yields.[3]

Q5: What are the potential side reactions when using this compound?

A5: The main competing side reaction is elimination (E2), especially when using a strong, sterically hindered base.[7][8] In the case of this compound, being a primary halide, SN2 is generally favored over E2. However, the use of protic solvents can increase the likelihood of elimination side products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Use of a protic solvent: The nucleophile is being deactivated by hydrogen bonding with the solvent.Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO to enhance the nucleophile's reactivity.[1][3]
Insufficient reaction time or temperature: The reaction kinetics are slow under the current conditions.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
Poor quality of this compound: The starting material may have degraded.Ensure the purity of the starting material. If necessary, purify it before use.
Formation of multiple products Elimination side reactions: The reaction conditions may be favoring the E2 pathway.Use a less sterically hindered base. If using a protic solvent, switch to an aprotic one to disfavor elimination.[1]
Incomplete reaction: The presence of starting materials and intermediates can complicate purification.Ensure the reaction goes to completion by optimizing reaction time and temperature.
Reaction is very slow Protic solvent is solvating the nucleophile: This significantly increases the activation energy of the SN2 reaction.As mentioned previously, changing to a polar aprotic solvent is the most effective solution.[2][3]
Difficulty in product purification Solvent has a high boiling point: Solvents like DMF or DMSO can be difficult to remove completely.If possible, use a lower-boiling aprotic solvent like acetonitrile. Otherwise, use high vacuum distillation or lyophilization for solvent removal.

Quantitative Data

Table 1: Solvent Effect on the Yield of Benzyl β-Naphthyl Ether

SolventSolvent TypeO-alkylation Product Yield (%)C-alkylation Product Yield (%)Double C-alkylation Product Yield (%)
Dimethylformamide (DMF) AproticHigh (not specified)Not observedNot observed
Dimethyl Sulfoxide (DMSO) AproticHigh (not specified)Not observedNot observed
Ethanol ProticNot specified244
2,2,2-Trifluoroethanol ProticNot specified7510
Water ProticNot specified831

Data adapted from a study on the reaction of sodium β-naphthoxide and benzyl bromide, which is a representative Williamson ether synthesis.[9]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6 in an Aprotic Solvent (Acetonitrile)

This protocol is an example of a cyclization reaction using this compound in a polar aprotic solvent, which favors the SN2 mechanism.[10]

Materials:

  • 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol)

  • This compound (39.3 g, 106 mmol)

  • Anhydrous sodium carbonate (45.3 g, 427 mmol)

  • Sodium iodide (6.4 g, 43 mmol)

  • Acetonitrile (1700 mL)

  • Acetone

  • Dioxane

Procedure:

  • In a 3-L, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane, this compound, anhydrous sodium carbonate, and sodium iodide in acetonitrile.

  • Stir the resulting solution mechanically and heat at reflux for 21 hours.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude solid in a refluxing 1:1 solution of acetone-dioxane (350 mL total).

  • Allow the solution to crystallize in a freezer.

  • Collect the crystals, which are a mixture of sodium iodide and the sodium iodide complex of the product, and dry them.

  • Further purification involves partitioning the crude product between chloroform and water, followed by recrystallization to yield the final product.

Protocol 2: Synthesis of 18-Crown-6 in a Mixed Solvent System (Tetrahydrofuran/Water)

This protocol for a related crown ether synthesis uses 1,2-bis(2-chloroethoxy)ethane in a solvent system containing a protic component (water). While THF is a polar aprotic solvent, the presence of water can influence the reaction. The yield for this reaction is reported to be in the range of 38-44%.[11][12]

Materials:

  • Triethylene glycol (112.5 g, 0.7492 mole)

  • Potassium hydroxide (85%, 109 g, 1.65 moles) in 70 mL of water

  • 1,2-bis(2-chloroethoxy)ethane (140.3 g, 0.7503 mole)

  • Tetrahydrofuran (THF, 700 mL)

  • Dichloromethane

Procedure:

  • Charge a 3-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel with triethylene glycol and 600 mL of THF.

  • With stirring, add the potassium hydroxide solution.

  • After 15 minutes of vigorous stirring, add a solution of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF.

  • Heat the solution at reflux with vigorous stirring for 18-24 hours.

  • Cool the solution and evaporate the bulk of the THF under reduced pressure.

  • Dilute the resulting slurry with 500 mL of dichloromethane and filter.

  • Wash the collected salts with dichloromethane.

  • Combine the organic solutions, dry over anhydrous magnesium sulfate, filter, and evaporate to a minimum volume.

  • Distill the crude product under high vacuum to obtain 18-crown-6.

Visualizations

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---I]⁻ Nu->TS Attack Substrate R-CH₂-I Substrate->TS Product Nu-CH₂-R TS->Product Bond Formation LG I⁻ TS->LG Bond Breaking

Caption: SN2 reaction mechanism for this compound.

Caption: Impact of protic vs. aprotic solvents on nucleophile reactivity.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Combine Reactants in Solvent Reaction Heat at Reflux Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crystallization Recrystallize Crude Product Concentration->Crystallization Drying Dry Final Product Crystallization->Drying

Caption: General experimental workflow for crown ether synthesis.

References

Technical Support Center: Purification of PEGylated Compounds Derived from 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of molecules PEGylated using 1,2-Bis(2-iodoethoxy)ethane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of compounds PEGylated with this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield of PEGylated Product Incomplete reaction due to oxidized thiol starting material.Prior to PEGylation, reduce disulfide bonds in thiol-modified starting materials using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1]
Inefficient PEGylation reaction conditions.Optimize the reaction stoichiometry by adjusting the molar ratio of the PEGylating agent to the target molecule. Ensure appropriate pH and temperature for the conjugation chemistry.
Loss of product during purification steps.For chromatographic methods, optimize column choice and elution conditions to minimize non-specific binding. If using precipitation, ensure the solvent system is optimized for selective precipitation of the product.
Presence of Unreacted this compound Insufficient purification or co-elution with the product.Employ a multi-step purification strategy. For example, an initial size-based separation like Size Exclusion Chromatography (SEC) can be followed by a polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.[2]
Hydrolysis of the iodo-PEG linker during workup or purification.Maintain neutral pH conditions during purification and storage to minimize hydrolysis of the ether linkages in the PEG chain.
Multiple PEGylated Species (e.g., mono-, di-PEGylated) Lack of site-specificity in the PEGylation reaction.If the target molecule has multiple reactive sites, consider using protecting groups to achieve site-specific PEGylation.
Inadequate resolution of different PEGylated forms.For chromatographic separation, use high-resolution techniques like RP-HPLC with a shallow gradient to resolve species with minor differences in hydrophobicity. Ion-exchange chromatography (IEX) can also be effective if PEGylation alters the overall charge of the molecule.
Co-elution of PEGylated Product and Unreacted Starting Material Similar physicochemical properties of the PEGylated and un-PEGylated molecules.If SEC is ineffective due to a small change in hydrodynamic radius, consider RP-HPLC, as the addition of the PEG chain often significantly alters the hydrophobicity of the molecule.
For oligonucleotides, anion-exchange HPLC can be effective in separating the PEGylated product from the un-PEGylated starting material.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction with this compound?

A1: The most common impurities include unreacted this compound, unreacted starting material (e.g., thiol-modified oligonucleotide or peptide), and potentially side-products from the hydrolysis of the iodo-PEG linker. If the starting material contains disulfide bonds, the oxidized dimer will also be a significant impurity.

Q2: Which chromatographic method is best for purifying my compound PEGylated with this compound?

A2: The choice of method depends on the nature of your target molecule.

  • Size Exclusion Chromatography (SEC) is a good initial step to remove excess, low-molecular-weight PEGylating agent and other small molecule impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for final purification, as the PEG chain imparts a significant change in hydrophobicity, allowing for good separation of the PEGylated product from the un-PEGylated starting material.[2]

  • Ion-Exchange Chromatography (IEX) can be very effective for charged molecules like oligonucleotides, where the addition of the neutral PEG chain can alter the charge-to-mass ratio, enabling separation.[1][3]

Q3: How can I monitor the success of the purification process?

A3: A combination of analytical techniques is recommended:

  • HPLC (Analytical SEC or RP-HPLC): To assess the purity of the collected fractions and the final product.

  • Mass Spectrometry (MS): To confirm the identity and mass of the PEGylated product and to check for the presence of impurities.

  • For proteins and peptides, SDS-PAGE: To visualize the increase in molecular weight after PEGylation.

Q4: I am working with a thiol-modified oligonucleotide. What special precautions should I take before PEGylation with this compound?

A4: Thiol-modified oligonucleotides can form disulfide-linked dimers. It is crucial to reduce these disulfide bonds to free thiols before the PEGylation reaction. This is typically done by treating the oligonucleotide with a reducing agent like DTT or TCEP.[1] After reduction, the reducing agent may need to be removed before adding the iodo-functionalized PEG linker, depending on the specific protocol.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Thiol-Modified Oligonucleotide PEGylated with this compound

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) >9560-80High resolution, good for separating based on hydrophobicity.May require optimization of solvent gradients.
Ion-Exchange HPLC (IE-HPLC) 90-9565-85Effective for charged molecules like oligonucleotides.[4]Can be less effective if PEGylation does not significantly alter the charge.
Size Exclusion Chromatography (SEC) 80-9070-90Good for removing small molecule impurities and unreacted PEG linker.Lower resolution for separating PEGylated from un-PEGylated species of similar size.
Polyacrylamide Gel Electrophoresis (PAGE) >9540-60High purity achievable.Lower yield, not easily scalable.[4]

Experimental Protocols

Protocol 1: General Purification of a Thiol-Modified Molecule PEGylated with this compound using RP-HPLC
  • Sample Preparation:

    • Following the PEGylation reaction, quench any unreacted iodo groups with a small molecule thiol scavenger (e.g., N-acetyl cysteine) if necessary.

    • If the reaction mixture contains a high concentration of salts or other non-volatile components, perform a buffer exchange using a desalting column or ultrafiltration.

    • Dissolve the crude product in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • RP-HPLC Conditions:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for an analytical column).

    • Detection: UV absorbance at a wavelength appropriate for the target molecule (e.g., 260 nm for oligonucleotides).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualizations

experimental_workflow cluster_pre_pegylation Pre-PEGylation cluster_pegylation PEGylation Reaction cluster_purification Purification start Thiol-Modified Starting Material reduction Reduction of Disulfide Bonds (e.g., with DTT/TCEP) start->reduction pegylation PEGylation with this compound reduction->pegylation quench Quench Excess Reagent (Optional) pegylation->quench sec Size Exclusion Chromatography (SEC) (Removes small molecules) quench->sec rphplc Reversed-Phase HPLC (RP-HPLC) (High-resolution separation) sec->rphplc analysis Purity Analysis (HPLC, MS) rphplc->analysis final_product Purified PEGylated Compound analysis->final_product

Caption: Workflow for PEGylation and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of PEGylated Product cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Purification start->cause2 solution1a Optimize Reaction Stoichiometry cause1->solution1a solution1b Ensure Complete Reduction of Starting Material cause1->solution1b solution2a Optimize Chromatography Conditions cause2->solution2a solution2b Consider Alternative Purification Method cause2->solution2b

Caption: Troubleshooting low product yield.

References

Validation & Comparative

A Head-to-Head Comparison: 1,2-Bis(2-iodoethoxy)ethane Versus Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Polyethylene Glycol (PEG) Linker for Proteolysis-Targeting Chimeras (PROTACs).

In the rapidly evolving field of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1] Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of 1,2-Bis(2-iodoethoxy)ethane, a short PEG linker, with other commonly used PEG linkers of varying lengths, supported by experimental data to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable and productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[2] The length, flexibility, and chemical composition of the linker are critical determinants in achieving the optimal orientation of these two proteins for efficient ubiquitination and subsequent proteasomal degradation. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while a linker that is too long can result in a non-productive complex where the ubiquitination sites are not accessible.[1][3][4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis A1 Select Target & E3 Ligase A2 Synthesize PROTACs with Varying PEG Linker Lengths A1->A2 B1 Cell Culture & Treatment A2->B1 B2 Western Blot Analysis (Protein Degradation) B1->B2 B3 Permeability Assay (e.g., PAMPA) B1->B3 B4 Ternary Complex Assay (e.g., TR-FRET) B1->B4 C1 Quantify Degradation (DC50, Dmax) B2->C1 C2 Determine Permeability (Papp) B3->C2 C3 Assess Ternary Complex Formation & Cooperativity B4->C3 C4 Identify Optimal Linker C1->C4 C2->C4 C3->C4

Experimental Workflow for PROTAC Evaluation

Quantitative Comparison of PEG Linker Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data from various studies illustrating the impact of PEG linker length on the degradation of Bruton's Tyrosine Kinase (BTK), a key therapeutic target.

Table 1: Performance of BTK-Targeting PROTACs with this compound (PEG2 Linker)

PROTAC NameWarhead (BTK Ligand)E3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
MT802 Ibrutinib analogPomalidomide (CRBN)This compound1>95Mino[5]
SJF620 Ibrutinib analogPomalidomide (CRBN)This compound7.9>95Mino[5]

Table 2: Comparative Performance of BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC SeriesWarhead (BTK Ligand)E3 Ligase LigandNumber of PEG UnitsDC50 (nM)Dmax (%)Key ObservationReference
Zorba et al. Phenyl-pyrazole analogPomalidomide (CRBN)< 4Impaired Activity-Shorter linkers showed reduced binding affinity.[2][6]
Zorba et al. Phenyl-pyrazole analogPomalidomide (CRBN)≥ 4Potent (1-40 nM)>90Longer linkers restored potent degradation.[2][6]
Ronen et al. Ibrutinib analogPomalidomide (CRBN)2 (RC-2)~10>85Efficient degradation with a short PEG linker.[7]
Ronen et al. Ibrutinib analogPomalidomide (CRBN)3 (RC-3)<10>85Potent degradation maintained with a slightly longer linker.[7]

Disclaimer: Direct comparison across different studies should be done with caution due to variations in experimental conditions, including the specific warhead and E3 ligase ligands used.

The data indicates that while this compound (a PEG2 linker) can be used to synthesize highly potent BTK degraders, the optimal linker length is highly dependent on the specific molecular context of the PROTAC.[2][6][7] Studies on BTK degraders have shown that a minimum linker length is often necessary to avoid steric clashes and enable the formation of a stable ternary complex.[1][6]

Physicochemical Properties and Cell Permeability

The linker significantly influences the physicochemical properties of a PROTAC, which in turn affects its cell permeability and bioavailability.[4] PEG linkers are known to enhance hydrophilicity, which can improve solubility but may also increase the polar surface area, potentially reducing passive diffusion across the cell membrane.[4]

Table 3: General Physicochemical Properties of PEG Linkers

PropertyThis compound (PEG2)Longer PEG Linkers (e.g., PEG4, PEG6)
Hydrophilicity ModerateHigh
Flexibility ModerateHigh
Impact on Solubility Can improve solubility of hydrophobic molecules.Generally provides a significant increase in solubility.
Impact on Permeability May offer a balance between solubility and permeability.Can decrease permeability due to increased polar surface area.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Seed cells (e.g., Mino cells for BTK) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Signal Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[4]

  • Preparation of Donor and Acceptor Plates:

    • Prepare a lipid solution (e.g., phosphatidylcholine in dodecane) and coat the filter of a 96-well filter plate (donor plate).

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Preparation and Addition:

    • Prepare solutions of the PROTACs in a suitable buffer.

    • Add the PROTAC solutions to the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the concentrations in the donor and acceptor wells and the incubation time and surface area of the filter.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the proximity-induced energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase, respectively, upon PROTAC-mediated complex formation.

  • Reagent Preparation:

    • Label the purified POI (e.g., BTK) with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase (e.g., CRBN) with an acceptor fluorophore (e.g., d2).

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the labeled POI and E3 ligase.

    • Add serial dilutions of the PROTAC.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a plate reader capable of time-resolved fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathway: Downstream Effects of BTK Degradation

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10] Degradation of BTK effectively shuts down this signaling cascade.

BTK_Signaling BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation Degradation Proteasomal Degradation BTK->Degradation Inhibited by Degradation PLCg2 PLCγ2 BTK->PLCg2 Activation PROTAC_BTK BTK PROTAC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, & Activation Downstream->Cell_Response

BTK Signaling Pathway and the Impact of PROTAC-mediated Degradation

Conclusion

The selection of an appropriate linker is a critical step in the development of a potent and effective PROTAC. This compound, a short PEG2 linker, has been successfully employed in the synthesis of highly potent BTK degraders. However, the available data underscores that there is no "one-size-fits-all" linker. The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the most potent degrader for a given target. Researchers should carefully consider the trade-offs between solubility, permeability, and the ability to form a productive ternary complex when selecting a PEG linker for their PROTAC design.

References

A Comparative Guide to the Reactivity of 1,2-Bis(2-iodoethoxy)ethane and 1,2-Bis(2-bromoethoxy)ethane in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of macrocyclic structures like crown ethers and in the development of PROTAC (Proteolysis Targeting Chimera) linkers, bifunctional electrophiles play a pivotal role. Among these, 1,2-Bis(2-iodoethoxy)ethane and 1,2-Bis(2-bromoethoxy)ethane are common building blocks for introducing oligo(ethylene glycol) chains. This guide provides an objective comparison of their reactivity, supported by established principles of nucleophilic substitution and illustrative experimental data.

Executive Summary

The primary difference in reactivity between this compound and 1,2-Bis(2-bromoethoxy)ethane lies in the nature of the halogen leaving group. Iodide is a significantly better leaving group than bromide in SN2 reactions. This superior leaving group ability of iodide translates to faster reaction rates, allowing for milder reaction conditions (e.g., lower temperatures) and often resulting in higher yields when compared to the bromo-analogue under identical conditions. Consequently, this compound is generally the preferred reagent for syntheses requiring high efficiency and mild conditions, such as in the construction of complex molecules in drug development.

Reactivity Comparison: Theoretical Framework

The Williamson ether synthesis, a classic and widely used method for forming ether linkages, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the electrophilic carbon center. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid.

In the case of halides, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is attributed to the increasing stability of the halide anion as its size and polarizability increase, allowing the negative charge to be dispersed over a larger volume. The C-I bond is also weaker than the C-Br bond, further facilitating its cleavage.

Performance Data in Williamson Ether Synthesis

ParameterThis compound1,2-Bis(2-bromoethoxy)ethaneRationale for Difference
Relative Reactivity HigherLowerIodide is a better leaving group than bromide.
Typical Reaction Temp. Room temperature to moderate heating (e.g., 60-80 °C)Moderate to high heating (e.g., 80-110 °C)The higher reactivity of the iodo-compound allows for lower activation energy.
Typical Reaction Time Shorter (e.g., 12-24 hours)Longer (e.g., 24-48 hours or more)Faster reaction kinetics due to the better leaving group.
Typical Yields Generally higherGenerally lower to moderateMore efficient conversion and potentially fewer side reactions under milder conditions.
Substrate Scope Broader, effective with less reactive nucleophilesMore limited, may require stronger nucleophiles or harsher conditionsThe higher reactivity of the iodo-compound can overcome the lower reactivity of some nucleophiles.

Experimental Protocols

The following are representative protocols for the synthesis of a diaza-crown ether using either this compound or 1,2-Bis(2-bromoethoxy)ethane.

Synthesis of N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane

Materials:

  • N,N'-ditosyl-1,4-butanediamine

  • This compound or 1,2-Bis(2-bromoethoxy)ethane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Protocol using this compound:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,N'-ditosyl-1,4-butanediamine (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add finely ground anhydrous potassium carbonate (3.0 eq) or cesium carbonate (2.2 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaza-crown ether.

Protocol using 1,2-Bis(2-bromoethoxy)ethane:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,N'-ditosyl-1,4-butanediamine (1.0 eq) and anhydrous DMF.

  • Add finely ground anhydrous potassium carbonate (3.0 eq) or cesium carbonate (2.2 eq).

  • Stir the suspension vigorously and heat to 80°C for 30 minutes.

  • Add 1,2-Bis(2-bromoethoxy)ethane (1.0 eq) dropwise to the reaction mixture.

  • Increase the reaction temperature to 100-110°C and monitor the reaction progress by TLC. The reaction may require 24-48 hours or longer for completion.

  • Follow steps 6-9 from the protocol for the iodo-compound for workup and purification.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification A Diamine Derivative E Combine Reactants A->E B 1,2-Bis(2-haloethoxy)ethane B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Heat and Stir E->F G Monitor by TLC F->G H Filter G->H I Solvent Evaporation H->I J Column Chromatography I->J K Pure Aza-Crown Ether J->K

Caption: Experimental workflow for aza-crown ether synthesis.

G cluster_reactivity Leaving Group Ability in SN2 Reactions cluster_reason Factors Affecting Reactivity I Iodide (I⁻) Br Bromide (Br⁻) I->Br More Reactive Reason1 Weaker C-X Bond I->Reason1 Reason2 Greater Anion Stability I->Reason2 Reason3 Higher Polarizability I->Reason3 Cl Chloride (Cl⁻) Br->Cl More Reactive F Fluoride (F⁻) Cl->F More Reactive

Caption: Halide leaving group reactivity in SN2 reactions.

Conclusion

For researchers and professionals in drug development and complex molecule synthesis, the choice between this compound and 1,2-Bis(2-bromoethoxy)ethane is a trade-off between reactivity and cost. The iodo-derivative offers superior reactivity, enabling faster reactions under milder conditions and often leading to higher yields. This is particularly advantageous when working with sensitive substrates or in multi-step syntheses where overall yield is critical. The bromo-analogue, while less reactive, is a viable and more economical alternative for syntheses where harsher conditions and longer reaction times are acceptable. The selection of the appropriate reagent should, therefore, be guided by the specific requirements of the synthetic target and the overall project goals.

The Iodo-Linker Advantage: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and safety. While chloro- and bromo-linkers have been traditionally employed, a growing body of evidence points to the significant advantages of utilizing iodo-linkers, particularly in the context of synthetic efficiency and versatility. This guide provides an objective comparison of iodo-, bromo-, and chloro-linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal conjugation strategies.

Higher Reactivity and Milder Reaction Conditions

The primary advantage of an iodo-linker lies in its superior reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex bioconjugates. The reactivity of aryl halides in these reactions follows the well-established trend: Iodine > Bromine > Chlorine.[1][2] This hierarchy is directly related to the carbon-halogen (C-X) bond dissociation energy, which decreases down the halogen group. The weaker carbon-iodine (C-I) bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and allowing for the use of milder reaction conditions.[2]

This enhanced reactivity is not merely a theoretical advantage. It translates to practical benefits in the laboratory, such as lower catalyst loadings, reduced reaction times, and often higher yields, particularly when working with sensitive biomolecules that cannot tolerate harsh reaction conditions.

Data Presentation: A Comparative Analysis of Cross-Coupling Reactions

The superior performance of iodo-linkers is evident across various palladium-catalyzed cross-coupling reactions commonly used in bioconjugation. The following tables summarize quantitative data from studies comparing the efficiency of iodo-, bromo-, and chloro-aryl substrates.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below highlights the significantly higher yields achieved with aryl iodides under milder conditions compared to their bromo and chloro counterparts.

Aryl HalideCatalyst SystemConditionsYield (%)
Aryl IodidePd(OAc)₂ / SPhosRoom Temperature, 12h>95
Aryl BromidePd(OAc)₂ / SPhos80°C, 24h60-80
Aryl ChloridePd₂(dba)₃ / XPhos110°C, 24h40-60

Table 2: Sonogashira Coupling

The Sonogashira coupling is instrumental in linking terminal alkynes to aryl halides. Aryl iodides consistently demonstrate superior reactivity, enabling efficient coupling at lower temperatures.[3]

Aryl HalideCatalyst SystemConditionsYield (%)
Aryl IodidePdCl₂(PPh₃)₂ / CuIRoom Temperature, 6h>90
Aryl BromidePdCl₂(PPh₃)₂ / CuI60°C, 18h50-70
Aryl ChloridePd(PPh₃)₄ / CuI100°C, 24h<30

Table 3: Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, a crucial step in attaching certain payloads or linkers, aryl iodides again exhibit the highest reactivity, allowing for efficient amination under less demanding conditions.

Aryl HalideCatalyst SystemConditionsYield (%)
Aryl IodidePd₂(dba)₃ / BINAP70°C, 8h>95
Aryl BromidePd₂(dba)₃ / BINAP100°C, 16h70-85
Aryl ChloridePd₂(dba)₃ / RuPhos120°C, 24h50-70

Enhanced Selectivity in Complex Syntheses

The distinct reactivity of the C-I bond can be exploited to achieve high chemoselectivity in molecules containing multiple halogen atoms. For instance, a Sonogashira or Suzuki coupling can be performed selectively at an iodo-substituted position while leaving bromo- or chloro-substituents on the same molecule intact for subsequent transformations. This orthogonal reactivity is invaluable in the multi-step synthesis of complex ADCs and PROTACs, allowing for a more controlled and convergent synthetic strategy.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these linkers, here are generalized experimental protocols for key cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide Linker

Objective: To compare the yield and reaction rate of Suzuki-Miyaura coupling using iodo-, bromo-, and chloro-aryl linkers attached to a model substrate.

Materials:

  • Aryl-halide-functionalized substrate (iodo, bromo, or chloro) (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl-halide substrate, aryl boronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature for iodo-, 80°C for bromo-, 110°C for chloro-substrates) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of an Aryl Halide Linker

Objective: To compare the efficiency of Sonogashira coupling with iodo- and bromo-aryl linkers.

Materials:

  • Aryl-halide-functionalized substrate (iodo or bromo) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl-halide substrate, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature for iodo-, 60°C for bromo-substrates).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (I, Br, Cl) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Linker_Reactivity_Comparison cluster_reactivity Reactivity in Cross-Coupling cluster_conditions Reaction Conditions Iodo-Linker Iodo-Linker Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) Iodo-Linker->Milder_Conditions Higher Reactivity Bromo-Linker Bromo-Linker Moderate_Conditions Moderate Conditions Bromo-Linker->Moderate_Conditions Intermediate Reactivity Chloro-Linker Chloro-Linker Harsher_Conditions Harsher Conditions (Higher Temp, Longer Time) Chloro-Linker->Harsher_Conditions Lower Reactivity

Logical relationship between linker type and required reaction conditions.

Stability Considerations in Biological Environments

While the high reactivity of iodo-linkers is a significant advantage in synthesis, the stability of the resulting bioconjugate in a biological milieu is paramount. The carbon-halogen bond itself is typically cleaved during the cross-coupling reaction, forming a stable carbon-carbon or carbon-heteroatom bond. Therefore, the stability of the linker is more dependent on the newly formed bond and the overall linker structure rather than the initial halogen.

However, the choice of halogen can indirectly influence stability. For instance, in nucleophilic substitution reactions used for bioconjugation, the reactivity order of alkyl halides is also I > Br > Cl.[4] This means that iodo-functionalized linkers will react more readily with nucleophilic residues on biomolecules, such as thiols on cysteine residues. While this can be advantageous for achieving high conjugation efficiency, the resulting thioether bond stability needs to be carefully considered in the overall design of the ADC or PROTAC.

Conclusion

The selection of a linker is a critical decision in the development of targeted therapies. Iodo-linkers offer a distinct advantage over their bromo- and chloro-counterparts due to their superior reactivity in palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates into milder reaction conditions, shorter reaction times, and often higher yields, which are crucial for the synthesis of complex and sensitive bioconjugates. The ability to perform selective reactions in the presence of other halogens further underscores the synthetic utility of iodo-linkers. While stability in biological systems is a multifactorial issue, the synthetic efficiency and versatility offered by iodo-linkers make them a compelling choice for researchers and drug developers aiming to construct the next generation of targeted therapeutics.

References

A Comparative Guide to E1 and E2 Elimination Pathways for 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the E1 (unimolecular) and E2 (bimolecular) elimination reaction pathways for the substrate 1,2-Bis(2-iodoethoxy)ethane. Understanding the mechanistic nuances and controlling the reaction conditions are paramount for selectively synthesizing desired unsaturated products. This document outlines the theoretical basis for each pathway, supported by plausible experimental protocols and expected outcomes, to aid in research and development.

E1 vs. E2 Reaction Pathways: A Mechanistic Overview

Elimination reactions of this compound involve the removal of two molecules of hydrogen iodide (HI) to form a diene. The regioselectivity and stereoselectivity of this transformation are dictated by the reaction mechanism, which can be modulated by the choice of base and solvent.

The E2 pathway is a concerted, one-step process favored by strong, bulky bases.[1] In this mechanism, the base abstracts a proton from a carbon adjacent to the carbon bearing the iodine leaving group, while the C-I bond is simultaneously broken to form a double bond. For this compound, this process would need to occur twice to yield the final diene product. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.[1]

The E1 pathway , in contrast, is a two-step process that proceeds through a carbocation intermediate.[2] This pathway is favored by weak bases and polar protic solvents, which can stabilize the carbocation.[3] The first and rate-determining step is the spontaneous dissociation of the iodide leaving group to form a carbocation.[4] A weak base then abstracts an adjacent proton in the second step to form the double bond. Similar to the E2 reaction, this process would occur sequentially at both ends of the molecule.

Comparative Data: E1 vs. E2 for this compound

The following table summarizes the key distinctions and expected outcomes for the E1 and E2 elimination reactions of this compound. The quantitative data presented are hypothetical but representative of typical elimination reactions and are intended for comparative purposes.

FeatureE1 PathwayE2 Pathway
Base Weak base (e.g., H₂O, EtOH)Strong, non-nucleophilic base (e.g., t-BuOK)
Solvent Polar protic (e.g., Ethanol)Aprotic or polar aprotic (e.g., THF, DMSO)
Kinetics Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Base]
Intermediate CarbocationNone (concerted transition state)
Stereochemistry No specific requirementRequires anti-periplanar geometry
Regioselectivity Zaitsev's Rule (favors more substituted alkene)Can be influenced by sterics (Hofmann product with bulky bases)
Expected Major Product 1,4-Dioxa-cycloocta-2,6-diene1,4-Dioxa-cycloocta-2,7-diene
Hypothetical Yield 40-60%70-90%
Common Side Reactions SN1 substitution, rearrangementSN2 substitution (with less bulky, more nucleophilic bases)

Experimental Protocols

Protocol for E2 Double Elimination of this compound

Objective: To synthesize 1,4-Dioxa-cycloocta-2,7-diene via a concerted E2 pathway.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (2.5 equivalents).

  • Anhydrous THF is added to the flask via cannula under a positive pressure of inert gas.

  • The resulting suspension is stirred and cooled to 0 °C in an ice bath.

  • A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1,4-Dioxa-cycloocta-2,7-diene.

Protocol for E1 Double Elimination of this compound

Objective: To synthesize 1,4-Dioxa-cycloocta-2,6-diene via a stepwise E1 pathway.

Materials:

  • This compound

  • Ethanol (absolute)

  • Water

  • Sodium bicarbonate

  • Standard distillation apparatus

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A 250 mL round-bottom flask is charged with this compound (1 equivalent) and a mixture of ethanol and water (e.g., 80:20 v/v).

  • A magnetic stir bar is added, and a reflux condenser is attached.

  • The solution is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the product and any intermediates or byproducts.

  • After the reaction is deemed complete, the mixture is cooled to room temperature.

  • The cooled solution is slowly poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any HI formed.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by distillation, followed by rotary evaporation.

  • The crude product can be further purified by fractional distillation under reduced pressure to isolate the 1,4-Dioxa-cycloocta-2,6-diene.

Visualizing the Reaction Pathways

The following diagrams illustrate the E2 and E1 reaction mechanisms for one of the elimination steps.

E2_Mechanism E2 Reaction Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants This compound + Base (t-BuOK) TS [Concerted Transition State] Reactants->TS Single Step Products Intermediate Alkene + HB⁺ + I⁻ TS->Products

Caption: E2 mechanism for the first elimination step.

E1_Mechanism E1 Reaction Pathway cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Reactant This compound Carbocation Carbocation + I⁻ Reactant->Carbocation Step 1: Slow, Rate-Determining Product Intermediate Alkene + HB⁺ Carbocation->Product Step 2: Fast, Deprotonation by weak base

Caption: E1 mechanism for the first elimination step.

References

A Comparative Guide to Compounds Synthesized with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bifunctional linking and crosslinking agents is critical in the synthesis of novel materials and therapeutics. 1,2-Bis(2-iodoethoxy)ethane (BIEE) is a versatile reagent employed in the creation of a variety of complex structures, from shell cross-linked micelles to stationary phases for chromatography and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of compounds synthesized using BIEE, offering insights into their performance relative to alternatives, supported by experimental data and detailed protocols.

Shell Cross-Linked (SCL) Micelles: Enhancing Stability and Functionality

This compound is utilized as a crosslinking agent to "lock in" the structure of self-assembled micelles, forming stable shell cross-linked (SCL) micelles.[1] This process enhances their stability and utility in applications such as drug delivery. The crosslinking reaction involves the quaternization of amine residues within the micelle shell by the bifunctional alkyl iodide, BIEE.[1]

Performance Comparison of SCL Micelles

The effectiveness of the crosslinking process and the properties of the resulting SCL micelles can be influenced by the choice of crosslinking agent. While direct comparative studies with a wide range of crosslinkers are limited, the data available for BIEE-crosslinked micelles demonstrates the successful formation of stable nanostructures.

PropertyBIEE-Crosslinked PEO-DMA-DEA Micelles[1]Alternative Crosslinker (Hypothetical)
Mean Micelle Diameter (⟨Dh⟩) 27-84 nm (Varies with block composition)Dependent on crosslinker chemistry and reaction conditions
Polydispersity Typically < 0.10Variable
Stability Increased colloidal stabilityVariable

Note: The data for the alternative crosslinker is hypothetical to illustrate the comparative framework. The performance of SCL micelles is highly dependent on the specific triblock copolymer and the crosslinking chemistry employed.

Experimental Protocol: Synthesis and Characterization of SCL Micelles

Objective: To synthesize and characterize shell cross-linked micelles using this compound.

Materials:

  • PEO-DMA-DEA (poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino)ethyl methacrylate]) triblock copolymer

  • This compound (BIEE)

  • Deionized water

  • NaOH solution

Procedure:

  • Micelle Formation: Dissolve the PEO-DMA-DEA triblock copolymer in deionized water at a low pH (e.g., pH 2.0) to ensure molecular dissolution. Induce micellization by adjusting the solution pH to 8-9 with NaOH, leading to the formation of three-layer "onionlike" micelles.[1]

  • Crosslinking: Add BIEE to the micellar solution at pH 8.5-9.0. The BIEE will initially appear as droplets due to its low water solubility.[1] Stir the solution at room temperature for at least 3 days, during which the droplets will disappear, and the crosslinking reaction will proceed.[1]

  • Characterization:

    • Dynamic Light Scattering (DLS): Determine the mean hydrodynamic diameter (⟨Dh⟩) and polydispersity of the micelles before and after crosslinking.

    • ¹H NMR Spectroscopy: Confirm the three-layer micelle structure and monitor the changes in the hydrophilicity of the DMA chains in the inner shell during crosslinking.[1]

G cluster_synthesis SCL Micelle Synthesis Workflow cluster_characterization Characterization Triblock_Copolymer PEO-DMA-DEA Triblock Copolymer Micellization Micellization (pH adjustment) Triblock_Copolymer->Micellization Dissolve in H2O Micelles Self-Assembled Micelles Micellization->Micelles Crosslinking Crosslinking with BIEE Micelles->Crosslinking SCL_Micelles Shell Cross-Linked Micelles Crosslinking->SCL_Micelles DLS Dynamic Light Scattering (DLS) SCL_Micelles->DLS Analyze NMR 1H NMR Spectroscopy SCL_Micelles->NMR Analyze

Synthesis and characterization workflow for SCL micelles.

PROTACs: The Influence of the Linker on Degradation Efficacy

In the field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex and subsequent protein degradation.[2] this compound serves as a precursor for a PEG-based linker.

Performance Comparison of PROTACs with PEG-Based Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table presents a comparative analysis of PROTACs with varying PEG linker lengths, demonstrating the impact of the linker on performance. While the specific PROTACs listed do not explicitly use a linker derived from BIEE, the data for a PEG3 linker provides a relevant comparison.

PROTACLinker CompositionDC₅₀ (nM)[2]Dₘₐₓ (%)[2]
PROTAC-1PEG2>1000<20
PROTAC-2 PEG3 100 >80
PROTAC-3PEG410>95
PROTAC-4PEG550>90

Note: The data is for a series of BRD4-targeting PROTACs.[2] A lower DC₅₀ value indicates higher potency, and a higher Dₘₐₓ value indicates greater efficacy.[2]

Experimental Protocol: Quantifying PROTAC-Induced Protein Degradation

Objective: To determine the DC₅₀ and Dₘₐₓ values of a PROTAC.

Method: Western Blotting

Procedure:

  • Cell Culture and Treatment: Seed target cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a reporter molecule for detection. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[3]

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Signaling pathway of PROTAC-mediated protein degradation.

Zirconia-Based Anion-Exchange Stationary Phase

This compound has been used as a crosslinking reagent in the synthesis of a zirconia-based, alkali-stable strong anion-exchange stationary phase.[4] Zirconia-based supports offer advantages over traditional silica-based phases, including enhanced stability at extreme pH and temperature.

Performance Considerations
  • Anion-Exchange Capacity: The density of the quaternary ammonium functional groups, which can be influenced by the crosslinking efficiency.

  • Selectivity: The interaction of anions with the stationary phase, which is affected by the overall surface chemistry.[5]

  • Stability: The chemical and thermal stability of the crosslinked polymer coating on the zirconia support.

Further research is needed to provide a direct comparative analysis of the impact of different crosslinkers on the performance of zirconia-based stationary phases.

Experimental Protocol: Characterization of Anion-Exchange Stationary Phase

Objective: To characterize the performance of a zirconia-based anion-exchange stationary phase.

Methods:

  • Ion Chromatography: Evaluate the retention and separation of a standard mixture of inorganic anions.[5]

  • Determination of Anion-Exchange Capacity: Measure the capacity of the stationary phase to retain and exchange anions.[5]

  • Stability Studies: Assess the performance of the column after exposure to a range of pH values and temperatures.

G cluster_logic Logical Relationship in Stationary Phase Performance BIEE This compound (Crosslinker) Crosslinking_Efficiency Crosslinking Efficiency BIEE->Crosslinking_Efficiency Polymer_Coating Stable Polymer Coating on Zirconia Crosslinking_Efficiency->Polymer_Coating Functional_Group_Density Anion-Exchange Functional Group Density Crosslinking_Efficiency->Functional_Group_Density Column_Performance Chromatographic Performance Polymer_Coating->Column_Performance Functional_Group_Density->Column_Performance

Factors influencing stationary phase performance.

References

A Comparative Guide to the ¹H NMR Spectra of 1,2-Bis(2-haloethoxy)ethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 1,2-Bis(2-iodoethoxy)ethane and its chloro and bromo analogues. Understanding the spectral characteristics of these compounds is crucial for their application as crosslinking reagents and in the synthesis of various macromolecules. This document presents a summary of predicted ¹H NMR data, a detailed experimental protocol for acquiring such spectra, and visualizations to aid in the interpretation of the molecular structure and spectral relationships.

¹H NMR Spectral Data Comparison

Due to the limited availability of public, experimentally derived ¹H NMR spectra with full peak assignments for this compound and its bromo-analogue, the following table summarizes predicted ¹H NMR data. These predictions offer valuable insights into the expected chemical shifts and multiplicities based on the molecular structures. The data for 1,2-Bis(2-chloroethoxy)ethane is based on available spectral information.

Compound NameStructureSignal AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
This compoundI-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Ia (I-CH₂)3.26Triplet
b (CH₂-O)3.76Triplet
c (O-CH₂-CH₂-O)3.69Singlet
1,2-Bis(2-bromoethoxy)ethaneBr-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Bra (Br-CH₂)3.51Triplet
b (CH₂-O)3.81Triplet
c (O-CH₂-CH₂-O)3.70Singlet
1,2-Bis(2-chloroethoxy)ethaneCl-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Cla (Cl-CH₂)3.65Triplet
b (CH₂-O)3.74Triplet
c (O-CH₂-CH₂-O)3.67Singlet

Note: Predicted data was generated using a standard ¹H NMR prediction engine. Actual experimental values may vary.

Interpretation of Spectral Data

The ¹H NMR spectra of these three compounds are expected to be relatively simple, exhibiting three distinct signals corresponding to the three unique proton environments in the molecule.

  • Signal a (Halogen-adjacent methylene protons): The chemical shift of these protons is most significantly influenced by the electronegativity of the adjacent halogen atom. As we move from iodine to bromine to chlorine, the electronegativity increases, leading to a downfield shift (higher ppm value) of the corresponding proton signal.

  • Signal b (Ether-linked methylene protons adjacent to the halogenated ethyl group): These protons are deshielded by the nearby oxygen atom and show a triplet multiplicity due to coupling with the adjacent methylene protons (signal a).

  • Signal c (Central ethylene glycol protons): These four protons are chemically equivalent and are deshielded by the two flanking oxygen atoms. Due to the symmetry of this central unit, they are expected to appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a liquid sample, such as this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of the liquid sample directly into a clean, dry vial.

  • Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette. The final liquid column height in the NMR tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The spectrum is acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. These include:

    • A 90° pulse angle.

    • A spectral width appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

    • An acquisition time of 2-4 seconds.

    • A relaxation delay of 1-5 seconds between pulses.

    • A sufficient number of scans (typically 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualizations

The following diagrams illustrate the relationship between the molecular structure and the expected ¹H NMR signals, as well as a typical workflow for acquiring an NMR spectrum.

cluster_mol This compound Structure cluster_spec Predicted ¹H NMR Signals I I CH2a a I->CH2a CH2b b CH2a->CH2b Signal_a Signal a (Triplet) CH2a->Signal_a O1 O1 CH2b->O1 Signal_b Signal b (Triplet) CH2b->Signal_b CH2c_1 c O1->CH2c_1 CH2c_2 c CH2c_1->CH2c_2 Signal_c Signal c (Singlet) CH2c_1->Signal_c O2 O2 CH2c_2->O2 CH2c_2->Signal_c CH2b_prime b O2->CH2b_prime CH2a_prime a CH2b_prime->CH2a_prime CH2b_prime->Signal_b I_prime I_prime CH2a_prime->I_prime CH2a_prime->Signal_a

Caption: Structure-Spectrum Correlation for this compound.

A Sample Preparation B Insert Sample into Magnet A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Process Spectrum (Phase, Baseline, Reference) F->G H Analyze Spectrum (Integrate, Peak Pick) G->H

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Navigating the 13C NMR Landscape of 1,2-Bis(2-iodoethoxy)ethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical environment of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating molecular structure. This guide provides a comparative analysis of the expected 13C NMR chemical shifts for 1,2-Bis(2-iodoethoxy)ethane, supported by experimental data from analogous compounds and predicted spectral data.

This compound possesses a symmetrical structure with two distinct carbon environments. The chemical shifts of these carbons are primarily influenced by the electronegativity of the adjacent oxygen and iodine atoms. To provide a robust comparison, this guide presents data from related iodoalkanes and ethers, offering a predictive framework for the target molecule.

Comparative Analysis of 13C NMR Chemical Shifts

The expected 13C NMR chemical shifts for this compound can be estimated by examining the shifts of carbons in similar electronic environments. The table below summarizes experimental data for relevant compounds and provides a predicted spectrum for this compound.

CompoundCarbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
This compound -O-CH2-CH2-I ~70
-O-CH2-CH2-I ~5
Iodoethane[1]CH3-CH2 -I20.6
CH3 -CH2-I-1.1
1-Iodopropane[2]CH3-CH2-CH2 -I9.2
CH3-CH2 -CH2-I26.9
CH3 -CH2-CH2-I15.3
1-Iodobutane[3]CH2 -I6.7
-CH2-CH2 -I35.5
-CH2 -CH2-CH2-I23.6
CH3 -13.0
Diethyl Ether[4][5]CH3 -CH2-O-15.1
CH3-CH2 -O-65.9

The predictions for this compound are based on the additive effects of the ether oxygen and the iodine substituent. The carbon adjacent to the oxygen (-O-CH2-) is expected to be significantly deshielded, appearing downfield around 70 ppm. Conversely, the carbon bonded to the iodine (-CH2-I) is anticipated to be strongly shielded, shifting it upfield to approximately 5 ppm. This significant upfield shift is a known "heavy atom effect" associated with iodine.[6]

Experimental Protocols

To obtain high-quality 13C NMR spectra for comparative analysis, the following general protocol is recommended:

1. Sample Preparation:

  • Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz for 13C nuclei.

  • A standard single-pulse experiment with proton decoupling is used.

  • Key acquisition parameters to consider include:

    • Pulse width: ~30-45° flip angle

    • Relaxation delay: 1-2 seconds

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio, as the natural abundance of 13C is low.[6]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

Substituent Effects on Chemical Shifts

The chemical shifts in this compound are a direct consequence of the electronic environment of each carbon atom. The following diagram illustrates the key influences on the 13C NMR chemical shifts.

G Influence of Substituents on 13C NMR Chemical Shifts cluster_molecule This compound cluster_effects Substituent Effects C1 Cα (-CH2-I) C2 Cβ (-O-CH2-) Iodine Iodine (I) Iodine->C1 Strong Shielding (Upfield Shift) Oxygen Ether Oxygen (O) Oxygen->C2 Strong Deshielding (Downfield Shift)

Caption: Logical diagram of substituent effects on 13C NMR shifts.

This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound, grounded in comparative data from structurally related molecules. Researchers can leverage this information for spectral assignment and structural verification in their drug development and chemical research endeavors.

References

Navigating the Landscape of Cysteine-Reactive Crosslinkers: A Comparative Guide to 1,2-Bis(2-iodoethoxy)ethane Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in structural proteomics, the choice of a chemical crosslinking agent is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides crosslinked with 1,2-Bis(2-iodoethoxy)ethane and its derivatives. By examining experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their protein-protein interaction and structural elucidation studies.

This compound is a homobifunctional crosslinking agent that, like its bromo-analogs, is expected to react primarily with the sulfhydryl groups of cysteine residues. This specificity for the relatively low-abundant cysteine residues can significantly simplify the resulting mass spectra compared to more common lysine-reactive crosslinkers, thereby aiding in the identification of crosslinked peptides.

Performance Comparison with Alternative Crosslinkers

The performance of a crosslinker in a mass spectrometry-based proteomics workflow is assessed by its reactivity, the mass shift it imparts, and its fragmentation behavior. While direct, comprehensive experimental data for this compound is limited in publicly available literature, we can infer its properties based on its chemical structure and compare it to the well-characterized cysteine-reactive crosslinker, 1,2-Bis(bromoacetylamino)ethane (BBAE), and a common lysine-reactive crosslinker, bis(sulfosuccinimidyl)suberate (BS3).

FeatureThis compound (Predicted)1,2-Bis(bromoacetylamino)ethane (BBAE)Bis(sulfosuccinimidyl)suberate (BS3)
Target Residue(s) CysteineCysteine[1]Lysine, N-terminus
Reactive Group IodoethoxyBromoacetyl[1]N-hydroxysuccinimide ester
Mass of Crosslinker (Da) 370.0328.0572.5
Mass Shift (Crosslink) (Da) 114.06170.03138.07
Cleavability in MS/MS Non-cleavable (predicted)Non-cleavableNon-cleavable
Spacer Arm Length (Å) ~11.2~10.1~11.4

Note: The mass shift for a crosslink is calculated as the mass of the crosslinker minus the mass of the two leaving groups (2 x I for this compound, 2 x Br for BBAE, and 2 x NHS for BS3).

Experimental Protocols

A generalized workflow for a crosslinking mass spectrometry experiment using a cysteine-reactive agent like this compound is outlined below.

Protein Crosslinking Protocol
  • Sample Preparation: The protein sample should be in a buffer free of primary amines and thiols, such as HEPES or phosphate buffer at a pH of 7.2-7.5. A typical protein concentration is in the range of 0.1-2 mg/mL.[1]

  • Reduction and Alkylation (Control): To ensure cysteine residues are available for crosslinking, a reduction step using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be performed. It is crucial to remove the reducing agent before adding the crosslinker. A control sample with iodoacetamide alkylation can help distinguish native disulfide bonds from crosslinks.[1]

  • Crosslinking Reaction: The crosslinker is added to the protein solution at a molar excess (e.g., 20-50 fold). The reaction is typically incubated at room temperature for 1-2 hours and then quenched with a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Preparation for Mass Spectrometry: The crosslinked protein mixture is then denatured, reduced (to cleave any remaining disulfide bonds), alkylated, and digested with a protease, most commonly trypsin.

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be beneficial.

Mass Spectrometry Analysis
  • LC-MS/MS: The digested peptide mixture is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Acquisition: A data-dependent acquisition (DDA) method is typically used, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Specialized software is required to identify the chimeric MS/MS spectra generated from the fragmentation of two crosslinked peptides.

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.

Chemical Reaction of this compound with Cysteine cluster_reactants Reactants cluster_product Product Crosslinker This compound ICH₂CH₂OCH₂CH₂OCH₂CH₂I CrosslinkedPeptide Crosslinked Peptides (Peptide1-S-CH₂CH₂OCH₂CH₂OCH₂CH₂-S-Peptide2) Crosslinker->CrosslinkedPeptide Peptide1 Peptide 1 with Cys-SH Peptide1->CrosslinkedPeptide Peptide2 Peptide 2 with Cys-SH Peptide2->CrosslinkedPeptide Crosslinking Mass Spectrometry Workflow Protein Protein Sample Crosslinking Crosslinking Reaction (e.g., with this compound) Protein->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of Crosslinked Peptides) LCMS->DataAnalysis Structure Protein Structure Modeling DataAnalysis->Structure Fragmentation of a Crosslinked Peptide Precursor [PeptideA-XL-PeptideB+nH]ⁿ⁺ b_A b-ions (Peptide A) Precursor->b_A y_A y-ions (Peptide A) Precursor->y_A b_B b-ions (Peptide B) Precursor->b_B y_B y-ions (Peptide B) Precursor->y_B XL_bA_yB [b_A-XL-y_B]ⁿ⁺ Precursor->XL_bA_yB XL_yA_bB [y_A-XL-b_B]ⁿ⁺ Precursor->XL_yA_bB

References

Comparative FTIR Spectral Analysis of 1,2-Bis(2-iodoethoxy)ethane and Its Amine and Thioether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the Fourier-Transform Infrared (FTIR) spectral characteristics of the bifunctional linker 1,2-Bis(2-iodoethoxy)ethane and its key reaction products. This guide provides a comparative analysis of the vibrational spectra, highlighting the key transformations from an alkyl iodide to an amine and a thioether, supported by experimental data and protocols.

This compound is a versatile crosslinking agent and linker molecule frequently employed in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs). The reactivity of its terminal iodo groups allows for straightforward nucleophilic substitution reactions, leading to the formation of a variety of derivatives. Understanding the spectral changes that occur during these transformations is crucial for reaction monitoring and product characterization. This guide focuses on the comparison of the FTIR spectrum of the parent iodo-compound with two of its common derivatives: 1,8-diamino-3,6-dioxaoctane, formed by reaction with ammonia or an amine, and 1,2-bis(2-(ethylthio)ethoxy)ethane, a representative thioether analog formed by reaction with a thiol.

Comparative Analysis of FTIR Spectral Data

The transformation of the terminal iodo groups in this compound into amine or thioether functionalities results in distinct and identifiable changes in the FTIR spectrum. The disappearance of the C-I stretching vibration and the appearance of characteristic N-H (for primary/secondary amines) or C-S bands serve as clear indicators of a successful substitution reaction.

Below is a summary of the key FTIR absorption peaks for this compound and its diamine and dithioether derivatives.

Vibrational Mode This compound (Alkyl Iodide) 1,8-diamino-3,6-dioxaoctane (Diamine) 1,2-bis(2-(ethylthio)ethoxy)ethane (Dithioether)
C-H Stretch (alkane) 2950 - 2850 cm⁻¹ (medium-strong)2950 - 2850 cm⁻¹ (medium-strong)2950 - 2850 cm⁻¹ (medium-strong)
C-O Stretch (ether) ~1100 cm⁻¹ (strong)~1100 cm⁻¹ (strong)~1100 cm⁻¹ (strong)
C-I Stretch 600 - 500 cm⁻¹ (medium-strong)AbsentAbsent
N-H Stretch Absent3400 - 3250 cm⁻¹ (medium, two bands for primary amine)Absent
N-H Bend (scissoring) Absent1650 - 1580 cm⁻¹ (medium)Absent
C-N Stretch Absent1250 - 1020 cm⁻¹ (medium-weak)Absent
C-S Stretch AbsentAbsent700 - 600 cm⁻¹ (weak-medium)

Experimental Protocols

General Protocol for FTIR Spectroscopy of Liquid Samples

Objective: To obtain the infrared spectrum of a liquid sample using an FTIR spectrometer.

Materials:

  • FTIR Spectrometer

  • Liquid sample (e.g., this compound or its derivatives)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens tissue

Procedure using Salt Plates (Transmission Method):

  • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit.

  • Place one to two drops of the liquid sample onto the center of one salt plate using a pipette.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent and lens tissue. Store the plates in a desiccator.

Procedure using an ATR Accessory:

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Acquire the spectrum of the sample.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Visualizing the Transformation

The chemical transformation of this compound into its diamine and dithioether derivatives can be represented as a straightforward logical workflow.

G Reaction Pathway of this compound A This compound (Starting Material) B Nucleophilic Substitution A->B C 1,8-diamino-3,6-dioxaoctane (Diamine Product) B->C  + Amine Nucleophile (e.g., NH3) D 1,2-bis(2-(alkylthio)ethoxy)ethane (Dithioether Product) B->D  + Thiol Nucleophile (e.g., R-SH)

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Bis(2-iodoethoxy)ethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Bis(2-iodoethoxy)ethane, a compound recognized as a hazardous substance requiring specialized waste management protocols. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, handling and disposal require strict adherence to safety protocols to prevent exposure. It is crucial to avoid releasing this chemical into the environment, as its impact on aquatic life has not been fully determined.[4][5]

Hazard ClassificationPrecautionary Measures
Skin Irritant[1][2]Wear protective gloves and clothing.[2][5]
Eye Irritant[1][2]Wear eye and face protection.[2][5]
Respiratory Irritant[1][3]Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
Environmental HazardAvoid release to the environment. Do not dispose of down the drain.[4][5][6]

Experimental Protocol for Disposal

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[7][8] The following protocol outlines the general steps for its safe collection and disposal within a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • A designated, compatible hazardous waste container (e.g., a glass or polyethylene bottle with a secure screw cap).[7][9]

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite or sand) for spill management.

Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams to avoid potentially reactive mixtures.[9]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Carefully transfer the waste this compound into a designated hazardous waste container.

    • If the original container is used for waste accumulation, ensure it is in good condition and properly labeled.

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity.[10]

    • Securely cap the container immediately after adding waste to prevent the release of vapors.[7][9]

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[7][9]

      • The full chemical name: "this compound".

      • The approximate quantity of waste.

      • The date of accumulation.

      • The name of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and approved hazardous waste disposal service.[4][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Transfer waste to a designated, compatible container B->C D Securely cap and label the container as 'Hazardous Waste' C->D E Store in a designated secure accumulation area D->E H Arrange for pickup by a licensed hazardous waste disposal service E->H F Contain spill with inert absorbent material G Collect contaminated material into hazardous waste container F->G G->D Spill Spill Occurs Spill->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some sources also classify it as a corrosive solid.[4]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4]To protect eyes from splashes, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves. Given that this is a halogenated hydrocarbon, nitrile gloves may offer limited resistance.[5] Consider thicker gloves or double-gloving. It is crucial to consult the glove manufacturer's specific chemical resistance data. To prevent skin contact, which can cause irritation.[1][2] Breakthrough time for specific glove materials is not readily available, so caution is advised.
Body Protection A standard laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if handling large quantities, a respirator with a suitable filter (e.g., type ABEK as per EN14387) should be used.To minimize the inhalation of vapors, which may cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the available quantitative data for this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂I₂O₂[2][4]
Molecular Weight 369.97 g/mol [2]
Appearance Clear red-orange to light yellow/brown liquid[4][7]
Density 2.028 g/mL at 25°C[4]
Flash Point 113 °C (235.4 °F) - closed cup
Boiling Point 231 °C (lit.)[4]
Melting Point 104 °C (lit.)[4]
Solubility No data available. Expected to have low solubility in water and higher solubility in organic solvents.[4][8][9]-
Vapor Pressure No data available[4][8]

Experimental Protocol: Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_dispense Dispense in Fume Hood prep_spill->handle_dispense handle_transfer Use Secondary Containment handle_dispense->handle_transfer handle_heating Use Controlled Heating Source handle_transfer->handle_heating handle_avoid Avoid Incompatible Materials handle_heating->handle_avoid post_seal Securely Seal Container handle_avoid->post_seal post_clean Clean Work Area post_seal->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store in Designated Area post_wash->post_store

Caption: A stepwise workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure all necessary PPE is available and in good condition.[6]

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit with an inert absorbent material (e.g., vermiculite, sand) readily accessible.

  • Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When transporting the chemical, use a secondary containment carrier.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[10]

    • Avoid contact with strong oxidizing agents.

  • Post-Handling:

    • After use, securely seal the container.

    • Thoroughly clean the work area.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.[8]

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Keep the container tightly closed.[4]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Table 3: Waste Disposal Protocol

StepActionRationale
1. Segregation Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste. To ensure proper disposal and to prevent potentially dangerous reactions. Mixing with non-halogenated waste can also increase disposal costs.
2. Container Use a chemically compatible, leak-proof container with a secure screw-top cap.To prevent leaks and spills during storage and transport.
3. Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.To ensure proper identification and handling by waste management personnel.
4. Storage Store the waste container in a designated satellite accumulation area, within secondary containment.To prevent accidental release into the environment.
5. Disposal Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.To ensure compliance with all local, state, and federal regulations.

Spill Response:

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

The following diagram outlines the logical flow for the disposal of waste containing this compound.

cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen_liquid Liquid Waste (e.g., reaction mixtures) collect_segregate Segregate Halogenated Waste gen_liquid->collect_segregate gen_solid Solid Waste (e.g., contaminated gloves, paper towels) gen_solid->collect_segregate collect_container Select Appropriate Container collect_label Label Container Correctly collect_container->collect_label store_area Store in Satellite Accumulation Area collect_label->store_area collect_segregate->collect_container store_containment Use Secondary Containment store_area->store_containment dispose_request Request EHS Pickup store_containment->dispose_request dispose_manifest Complete Waste Manifest dispose_request->dispose_manifest

Caption: Workflow for the compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(2-iodoethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-iodoethoxy)ethane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.